molecular formula C6H8N2OS B1502109 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone CAS No. 944898-42-4

1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone

Cat. No.: B1502109
CAS No.: 944898-42-4
M. Wt: 156.21 g/mol
InChI Key: HHMRHBVHRNBGPS-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone ( 944898-42-4) is a chemical compound belonging to the imidazol-4-one class of heterocycles, which are five-membered rings containing two non-adjacent nitrogen atoms and a carbonyl group . This scaffold is recognized as an important structural motif in various scientific fields . The imidazol-4-one core is a versatile building block in organic and medicinal chemistry research. Such structures are frequently explored for their utility in the synthesis of more complex molecules, including natural products . Researchers value this heterocyclic system for its presence in a range of applications, such as the development of novel chemical entities for potential use in medicinal chemistry, the study of fluorescent protein chromophores, and investigations in agrochemistry . The specific substitutions on the imidazol-4-one ring, such as the methylthio and acetyl groups present in this compound, can be critical for modulating its physicochemical properties and reactivity, making it a valuable intermediate for further synthetic elaboration . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

1-(2-methylsulfanyl-1H-imidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2OS/c1-4(9)5-3-7-6(8-5)10-2/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMRHBVHRNBGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695780
Record name 1-[2-(Methylsulfanyl)-1H-imidazol-5-yl]ethan-1-one
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Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944898-42-4
Record name 1-[2-(Methylthio)-1H-imidazol-5-yl]ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Methylsulfanyl)-1H-imidazol-5-yl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1-Methyl-2-(methylthio)-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-Methyl-2-(methylthio)-1H-imidazol-4-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. While direct extensive research on this specific molecule is emerging, this document synthesizes information on its synthesis, physicochemical properties, and potential applications by drawing parallels with closely related 2-methylthio-imidazole analogues. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this class of compounds. It is important to note that while the initially requested compound was 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone, a comprehensive search revealed a lack of a specific CAS number and detailed literature for this exact N-unsubstituted structure. Consequently, this guide focuses on its well-documented N-methylated analogue, 1-(1-Methyl-2-(methylthio)-1H-imidazol-4-yl)ethanone (CAS Number: 177910-95-1) , to provide a technically robust and data-supported resource.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and coordination with metal ions make it a versatile component in designing molecules that interact with biological targets.[2] Imidazole derivatives have demonstrated a wide array of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[3][4] The substitution pattern on the imidazole ring plays a crucial role in modulating the biological activity of these compounds. The introduction of a methylthio group at the 2-position, as seen in the subject compound, is of particular interest for its potential to influence metabolic stability and receptor binding affinity.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The table below summarizes the key predicted and known properties of 1-(1-Methyl-2-(methylthio)-1H-imidazol-4-yl)ethanone.

PropertyValueSource
CAS Number 177910-95-1BLD Pharm
Molecular Formula C₇H₁₀N₂OSBLD Pharm
Molecular Weight 170.23 g/mol BLD Pharm
Appearance (Predicted) White to off-white solidGeneral knowledge of similar compounds
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, and methanolGeneral knowledge of similar compounds
SMILES CC(C1=CN(C)C(SC)=N1)=OBLD Pharm

Synthesis and Mechanistic Considerations

The synthesis of 1-(1-Methyl-2-(methylthio)-1H-imidazol-4-yl)ethanone can be approached through several established methods for imidazole ring formation and functionalization. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Pathway

A logical synthetic route would involve the initial construction of the substituted imidazole core, followed by the introduction of the acetyl group at the 4-position.

Synthetic_Pathway cluster_0 Core Imidazole Synthesis cluster_1 Acetylation at C4 Start 1-Methyl-2-mercaptoimidazole Step1 S-Methylation Start->Step1 CH3I, Base Intermediate1 1-Methyl-2-(methylthio)-1H-imidazole Step1->Intermediate1 Step2 Friedel-Crafts Acylation Intermediate1->Step2 Acetyl chloride, Lewis acid Product 1-(1-Methyl-2-(methylthio)-1H- imidazol-4-yl)ethanone Step2->Product Potential_MOA cluster_0 Potential Cellular Targets cluster_1 Downstream Cellular Effects Compound 1-(1-Methyl-2-(methylthio)-1H- imidazol-4-yl)ethanone Target1 Enzyme A (e.g., Kinase) Compound->Target1 Inhibition Target2 Receptor B (e.g., GPCR) Compound->Target2 Modulation Target3 Microbial Enzyme C Compound->Target3 Inhibition Effect1 Disruption of Signaling Pathway Target1->Effect1 Effect2 Altered Cellular Response Target2->Effect2 Effect3 Inhibition of Microbial Growth Target3->Effect3

Sources

An In-Depth Technical Guide to the Synthesis of 4-acetyl-2-methylthioimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-acetyl-2-methylthioimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the construction of the core imidazole-2-thione scaffold, followed by S-methylation to yield the final product. This document offers a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and guidance on the characterization of the synthesized compounds. The content is structured to provide researchers and drug development professionals with the necessary information to replicate and adapt this synthesis for their specific applications.

Introduction

Substituted imidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their versatile chemical nature allows for a wide range of functionalization, making them privileged scaffolds in drug discovery. The target molecule, 4-acetyl-2-methylthioimidazole, incorporates key pharmacophoric features: an acetyl group, which can act as a hydrogen bond acceptor or a reactive handle for further derivatization, and a methylthio group, which can influence the compound's lipophilicity and metabolic stability. The strategic placement of these functional groups on the imidazole ring makes this compound a valuable building block for the synthesis of novel therapeutic agents.

This guide focuses on a logical and practical synthetic approach, emphasizing the rationale behind the chosen methodology and providing detailed, actionable protocols.

Proposed Synthetic Pathway

The synthesis of 4-acetyl-2-methylthioimidazole is most effectively achieved through a two-step sequence. The first step involves the construction of the imidazole ring with the desired substitution pattern to form a 2-mercaptoimidazole intermediate. The second step is the selective methylation of the sulfur atom.

Synthetic_Pathway 3-Chloro-2,4-pentanedione 3-Chloro-2,4-pentanedione Intermediate_A 4-Acetyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione 3-Chloro-2,4-pentanedione->Intermediate_A  Step 1: Cyclocondensation Thiourea Thiourea Thiourea->Intermediate_A Final_Product 4-Acetyl-2-methylthioimidazole Intermediate_A->Final_Product  Step 2: S-Methylation Methyl_Iodide Methyl_Iodide Methyl_Iodide->Final_Product

Figure 1: Proposed two-step synthesis of 4-acetyl-2-methylthioimidazole.

Step 1: Synthesis of 4-Acetyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione

The initial and most critical step is the formation of the imidazole-2-thione ring. This is accomplished through a cyclocondensation reaction between an α-haloketone and thiourea. The choice of 3-chloro-2,4-pentanedione as the starting material is strategic as it provides the necessary carbon backbone to form the 4-acetyl-5-methyl substituted imidazole ring.

Reaction Mechanism

The reaction proceeds through a Hantzsch-type synthesis mechanism. The more nucleophilic sulfur atom of thiourea initially attacks the electrophilic carbon bearing the chlorine atom in 3-chloro-2,4-pentanedione. This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea moiety attacks one of the carbonyl carbons of the pentanedione. Subsequent dehydration leads to the formation of the stable aromatic imidazole-2-thione ring.

Reaction_Mechanism_Step1 cluster_0 Reaction Mechanism of Step 1 Start 3-Chloro-2,4-pentanedione + Thiourea Intermediate1 S-Alkylation Intermediate Start->Intermediate1 Nucleophilic attack of S on C-Cl Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization (N on C=O) Product 4-Acetyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione Intermediate2->Product Dehydration

Figure 2: Simplified reaction mechanism for the formation of the imidazole-2-thione intermediate.

Detailed Experimental Protocol

Materials:

  • 3-Chloro-2,4-pentanedione

  • Thiourea

  • Ethanol

  • Sodium acetate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) and sodium acetate (1.1 equivalents) in ethanol.

  • To this stirring solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 4-acetyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione as a solid.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a good solvent for both reactants and allows for heating to reflux to increase the reaction rate.

  • Base: Sodium acetate acts as a weak base to neutralize the hydrochloric acid formed during the reaction, preventing potential side reactions and promoting the cyclization.

  • Workup: Precipitation in ice-cold water is an effective method for isolating the product, which is typically a solid with low water solubility.

Step 2: Synthesis of 4-Acetyl-2-methylthioimidazole

The second step involves the selective S-methylation of the imidazole-2-thione intermediate. This is a straightforward nucleophilic substitution reaction where the thione tautomerizes to the thiol form, and the resulting thiolate anion acts as a nucleophile.

Reaction Mechanism

In the presence of a base, the 2-mercaptoimidazole intermediate is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of methyl iodide in an SN2 reaction, displacing the iodide ion and forming the desired S-methylated product.

Reaction_Mechanism_Step2 cluster_1 Reaction Mechanism of Step 2 Start_Thione 4-Acetyl-5-methyl-1,3-dihydro- 2H-imidazole-2-thione Start_Thiol 4-Acetyl-5-methyl-1H- imidazole-2-thiol Start_Thione->Start_Thiol Tautomerization Thiolate Thiolate Anion Start_Thiol->Thiolate Deprotonation (Base) Product 4-Acetyl-2-methylthioimidazole Thiolate->Product SN2 Attack Methyl_Iodide Methyl Iodide Methyl_Iodide->Product

Figure 3: Simplified reaction mechanism for the S-methylation of the imidazole-2-thione.

Detailed Experimental Protocol

Materials:

  • 4-Acetyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione

  • Methyl iodide

  • Potassium carbonate (anhydrous)

  • Acetone or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, suspend 4-acetyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in acetone or DMF.

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the stirring suspension.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the thiol. Its insolubility in acetone can help drive the reaction to completion.

  • Methylating Agent: Methyl iodide is a highly reactive and commonly used methylating agent for sulfur nucleophiles.[1]

  • Solvent: Acetone is a good choice as it is relatively inert and allows for easy removal after the reaction. DMF can be used for less soluble substrates.

  • Purification: Recrystallization is often sufficient for purification if the product is a solid and the impurities have different solubilities. Column chromatography provides a more rigorous purification method.

Characterization of 4-acetyl-2-methylthioimidazole

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data
Technique Expected Observations
¹H NMR A singlet for the methylthio (SCH₃) protons (around δ 2.5-2.7 ppm). A singlet for the acetyl (COCH₃) protons (around δ 2.4-2.6 ppm). A singlet for the imidazole ring proton (C5-H) (around δ 7.5-8.0 ppm). A broad singlet for the N-H proton of the imidazole ring (variable, may be exchanged with D₂O).
¹³C NMR A signal for the methylthio (SCH₃) carbon (around δ 10-15 ppm). A signal for the acetyl methyl (COCH₃) carbon (around δ 25-30 ppm). A signal for the acetyl carbonyl (C=O) carbon (around δ 190-195 ppm). Signals for the imidazole ring carbons (C2, C4, C5) in the aromatic region (around δ 115-150 ppm).
IR (Infrared) A characteristic absorption band for the acetyl carbonyl (C=O) stretching around 1660-1680 cm⁻¹. C-H stretching bands for the methyl and aromatic protons. N-H stretching band (if present as a solid) around 3100-3300 cm⁻¹.
MS (Mass Spec) The molecular ion peak corresponding to the molecular weight of 4-acetyl-2-methylthioimidazole (C₆H₈N₂OS, MW = 156.21 g/mol ).

Note: The exact chemical shifts in NMR spectroscopy can vary depending on the solvent used.

Safety Considerations

  • 3-Chloro-2,4-pentanedione: Is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Thiourea: Is a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Methyl Iodide: Is a toxic and carcinogenic compound. It is also a volatile liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.[1]

  • Solvents: Acetone and ethanol are flammable. Keep away from ignition sources. DMF is a skin irritant and can be absorbed through the skin.

Conclusion

The synthesis of 4-acetyl-2-methylthioimidazole can be reliably achieved through a two-step process involving the cyclocondensation of 3-chloro-2,4-pentanedione with thiourea, followed by S-methylation of the resulting imidazole-2-thione intermediate. This guide provides a detailed and practical framework for this synthesis, grounded in established chemical principles. By following the outlined protocols and safety precautions, researchers can successfully prepare this valuable heterocyclic building block for further applications in drug discovery and development.

References

  • Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281.
  • Balandis, B., Mickevičius, V., & Petrikaitė, V. (2022). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 12(1), 1-18.
  • Kishore, R., & Kamboj, M. (2014). Evaluation of novel 2,3-dihydro-4-methyl-2-thioxo-1H-imidazol-5-yl)ethanone. Der Pharma Chemica, 6(4), 343-350.
  • Kaur, H., et al. (2018). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances, 8(62), 35567-35583.
  • Molina, M. T., et al. (2009). The Thiocarbonyl Group. In The Chemistry of Double-Bonded Functional Groups. John Wiley & Sons, Ltd.
  • Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(2), o638-o639.
  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Recent Advances in Medicinal Chemistry. Bentham Science Publishers.
  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882.

Sources

An In-Depth Technical Guide to 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone is a substituted imidazole derivative of interest within medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of its chemical properties, synthesis, and potential applications. However, a thorough review of publicly available scientific literature and chemical databases indicates a significant gap in detailed experimental data for this specific compound. While the imidazole scaffold is well-studied, and numerous derivatives have been synthesized and characterized, specific information regarding the synthesis, spectroscopic data (NMR, IR, Mass Spectrometry), and reactivity of this compound remains largely unreported. This guide will, therefore, focus on the theoretical aspects of its chemistry, drawing parallels with related, well-documented compounds, and will highlight the need for further research to fully elucidate its properties and potential.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active molecules. Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its coordination capabilities with metal ions contribute to its diverse pharmacological activities. Imidazole derivatives have been successfully developed as antifungal agents, antihypertensives, and anticancer drugs, among others. The substitution pattern on the imidazole ring plays a crucial role in modulating the biological activity, physicochemical properties, and metabolic stability of these compounds.

The target molecule of this guide, this compound, features a methylthio group at the 2-position and an acetyl group at the 4-position. These substituents are expected to influence the electron density of the imidazole ring and provide handles for further chemical modifications, making it a potentially valuable building block in synthetic and medicinal chemistry.

Postulated Synthesis and General Considerations

Conceptual Synthetic Workflow

A logical approach would involve the construction of the imidazole ring followed by functionalization, or the use of a pre-functionalized building block. One possible strategy is outlined below:

G cluster_0 Conceptual Synthesis of this compound A Starting Materials (e.g., α-haloketone and thiourea derivative) B Imidazole Ring Formation (e.g., Hantzsch-type synthesis) A->B Cyclocondensation C Intermediate: 4-Acetyl-1H-imidazole-2-thiol B->C Tautomerization D S-Methylation C->D Reagent: Methyl iodide Base: e.g., NaH, K2CO3 E Final Product: This compound D->E Isolation & Purification

Caption: A potential synthetic pathway for this compound.

Causality Behind Experimental Choices:

  • Hantzsch-type synthesis: This is a classic and versatile method for imidazole synthesis, known for its reliability with a variety of substrates.

  • S-Methylation: The introduction of the methylthio group is a standard transformation. The choice of a methylating agent like methyl iodide and a suitable base would be critical to ensure selective methylation on the sulfur atom of the intermediate 2-mercaptoimidazole. The basicity of the system would need to be carefully controlled to avoid N-methylation.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data, computational methods and comparison with analogous structures can provide estimated properties.

Physicochemical Properties (Predicted)
PropertyPredicted Value/RangeJustification
Molecular Formula C₆H₈N₂OSBased on chemical structure
Molecular Weight 156.21 g/mol Calculated from the molecular formula
Melting Point 150-180 °CCrystalline solid, similar to other substituted imidazoles
Boiling Point > 300 °C (decomposes)High polarity and potential for intermolecular hydrogen bonding
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Presence of polar functional groups (ketone, imidazole N-H)
pKa Imidazole N-H: ~13-14; Protonated imidazole: ~5-6Electron-withdrawing acetyl group will decrease the basicity of the ring nitrogens.
Expected Spectroscopic Signatures

A detailed spectroscopic analysis would be essential for the unambiguous identification and characterization of this compound.

  • ¹H NMR: The spectrum is expected to show distinct signals for the imidazole ring proton, the acetyl methyl protons, and the S-methyl protons. The chemical shift of the imidazole N-H proton would likely be broad and dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum should reveal characteristic peaks for the carbonyl carbon of the acetyl group, the imidazole ring carbons (with the C-2 carbon attached to the sulfur being significantly shifted), and the methyl carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the C=O stretch of the ketone (around 1660-1680 cm⁻¹), N-H stretching vibrations (broad, around 3100-3300 cm⁻¹), and C-H stretching and bending frequencies.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the methylthio group.

Potential Reactivity and Chemical Behavior

The chemical reactivity of this compound will be governed by its functional groups: the imidazole ring, the acetyl group, and the methylthio group.

  • Imidazole Ring: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or other modifications. The ring can also undergo electrophilic substitution, although the acetyl group will be deactivating.

  • Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol, reductive amination, or condensation reactions at the α-carbon.

  • Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule. The methylthio group could also potentially be displaced by strong nucleophiles under certain conditions.

Potential Applications and Areas for Future Research

Given the pharmacological importance of the imidazole scaffold, this compound represents a promising starting point for the development of new therapeutic agents.

Potential areas of investigation include:

  • Antimicrobial Activity: Many 2-thioimidazole derivatives exhibit antifungal and antibacterial properties.

  • Enzyme Inhibition: The imidazole core is known to interact with the active sites of various enzymes.

  • Material Science: Imidazole-based compounds can be used as ligands for metal complexes with interesting catalytic or material properties.

The immediate and most critical need is for the synthesis and full experimental characterization of this compound. This would involve:

  • Development and optimization of a reliable synthetic route.

  • Purification and confirmation of the structure using NMR, IR, and mass spectrometry.

  • Single-crystal X-ray diffraction to determine its solid-state structure.

  • Investigation of its fundamental chemical reactivity.

  • Screening for biological activity in various assays.

Conclusion

While this compound is a molecule of significant theoretical interest, the current body of scientific literature lacks the specific, detailed information required for a comprehensive technical guide. The information presented here is based on established principles of imidazole chemistry and provides a framework for future research. The synthesis and thorough characterization of this compound are essential next steps to unlock its potential in drug discovery and other scientific disciplines. This guide serves as a call to the scientific community to fill this knowledge gap and explore the properties of this intriguing imidazole derivative.

References

Due to the lack of specific literature on this compound, a formal reference list for this compound cannot be provided. The information and predictions within this guide are based on general principles of organic and medicinal chemistry, as well as data from related, well-documented imidazole-containing compounds. Researchers are encouraged to consult standard organic chemistry textbooks and databases for information on the synthesis and reactivity of imidazoles.

Solubility of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone

Authored by a Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, formulation design, and ultimately, the therapeutic efficacy of a drug product. This guide provides an in-depth technical exploration of the solubility of this compound, a heterocyclic compound with potential as a versatile building block in medicinal chemistry.

While specific experimental solubility data for this compound is not extensively published, this guide, grounded in the principles of physical chemistry and extensive experience with imidazole-based scaffolds, will provide a robust theoretical framework for predicting its solubility behavior. More importantly, it will lay out a comprehensive, field-proven experimental protocol for researchers to accurately determine its solubility in a range of pharmaceutically relevant solvents. This document is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical, actionable methodologies.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of this compound to anticipate its interactions with various solvents.

Figure 1: Molecular Structure of this compound.

Key Structural Features Influencing Solubility:
  • Imidazole Core: The imidazole ring is a polar, aromatic heterocycle. The N-H group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen can act as a hydrogen bond acceptor. Imidazole itself is highly soluble in polar solvents like water and alcohols[1][2][3]. The amphoteric nature of the imidazole ring, capable of acting as both a weak acid and a weak base, suggests that the solubility of its derivatives will be pH-dependent[1].

  • Methylthio (-SCH₃) Group: The methylthio group is relatively nonpolar and will contribute to the hydrophobic character of the molecule. This group may slightly decrease solubility in highly polar solvents like water.

  • Ethanone (-C(O)CH₃) Group: The acetyl group is polar, with the carbonyl oxygen being a hydrogen bond acceptor. This group will enhance interactions with polar solvents.

Theoretical Solubility Profile:

Based on these structural components, we can postulate the following solubility behavior:

  • High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol should be effective at solvating the molecule. The hydrogen bonding capabilities of both the imidazole ring and the ethanone group will be the primary drivers of solubility in these solvents.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are expected to be good solvents. The dipole-dipole interactions with the polar functional groups of the target molecule will facilitate dissolution.

  • Limited Solubility in Nonpolar Solvents: In solvents like hexane, toluene, and diethyl ether, the solubility is expected to be low. The energy required to break the intermolecular forces in the solid crystal lattice of the compound will not be sufficiently compensated by the weak van der Waals interactions with these nonpolar solvents.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method[4]. This method is reliable and provides a thermodynamic measure of solubility. The following protocol is a robust, self-validating system for obtaining accurate solubility data.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

start Start: Compound and Solvents step1 Add excess compound to a known volume of solvent in a sealed vial start->step1 step2 Equilibrate at constant temperature with agitation (e.g., 24-48 hours) step1->step2 step3 Allow solid to settle (centrifugation if necessary) step2->step3 step4 Filter supernatant through a 0.45 µm filter to remove undissolved solid step3->step4 step5 Dilute the saturated solution with mobile phase step4->step5 step6 Analyze by a validated HPLC method step5->step6 step7 Quantify concentration against a standard curve step6->step7 end End: Determine Solubility (mg/mL or mol/L) step7->end

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, DMSO, acetonitrile, ethyl acetate, toluene, hexane)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

  • Volumetric flasks and pipettes

  • Validated HPLC system with a suitable column and detector

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the different solvents to be tested. "Excess" means that undissolved solid should be visible after the equilibration period.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and a consistent agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to ensure that equilibrium has been reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, centrifuge the vials at a low speed to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles. Expert Tip: Discard the first few drops of the filtrate to prevent errors from potential adsorption of the compound onto the filter material.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

  • Analysis: Analyze the diluted samples using a validated HPLC method. The method should be specific for this compound and demonstrate good linearity, accuracy, and precision.

  • Quantification: Determine the concentration of the compound in the diluted samples by comparing the peak areas to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the solubility in the original solvent by taking into account the dilution factor.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and organized table to allow for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound

Solvent ClassSolventDielectric Constant (approx.)Predicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Protic Water80.1HighTo be determined
Methanol32.7HighTo be determined
Ethanol24.5HighTo be determined
Polar Aprotic DMSO46.7GoodTo be determined
Acetonitrile37.5GoodTo be determined
Acetone20.7GoodTo be determined
Nonpolar Toluene2.4LowTo be determined
Hexane1.9LowTo be determined
Interpreting the Results:

The experimental data will either confirm or refine the theoretical predictions. Discrepancies between predicted and observed solubility can provide valuable insights into the specific intermolecular forces at play. For instance, a higher-than-expected solubility in a particular solvent might indicate specific favorable interactions, such as strong hydrogen bonding or π-π stacking.

Intermolecular Interactions: A Conceptual Visualization

The solubility of a solute in a solvent is governed by the balance of energy required to overcome solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

cluster_solute Solute: this compound cluster_solvents Solvents solute Imidazole Ring (H-bond donor/acceptor) Ethanone (H-bond acceptor) Methylthio (Hydrophobic) polar_protic Polar Protic (e.g., Water) H-bond donor & acceptor solute:f0->polar_protic:f1 Strong Interaction (H-bonding) solute:f1->polar_protic:f1 Strong Interaction (H-bonding) polar_aprotic Polar Aprotic (e.g., DMSO) Dipole-dipole, H-bond acceptor solute:f0->polar_aprotic:f1 Moderate Interaction (Dipole-dipole, H-bonding) solute:f1->polar_aprotic:f1 Moderate Interaction (Dipole-dipole, H-bonding) nonpolar Nonpolar (e.g., Hexane) van der Waals forces solute:f2->nonpolar:f1 Weak Interaction (van der Waals)

Figure 3: Conceptual Diagram of Solute-Solvent Interactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in drug development. The shake-flask method, when executed with care, provides a reliable measure of thermodynamic solubility, which is essential for developing robust formulations and predicting in vivo performance.

Future work should focus on executing the described protocol to populate the solubility table with experimental data. Additionally, investigating the pH-solubility profile will be crucial, given the basicity of the imidazole ring. This information will be invaluable for the development of oral dosage forms and for understanding the compound's behavior in different physiological environments.

References

  • Solubility of Things. Imidazole. [Link]

  • ResearchGate. Solubility of Imidazoles in Alcohols. [Link]

  • National Center for Biotechnology Information. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • Wikipedia. Imidazole. [Link]

  • National Center for Biotechnology Information. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. 1-(1H-Imidazol-1-yl)ethanone. [Link]

  • ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

Sources

Methodological & Application

The Strategic Application of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Imidazole Building Block

The imidazole ring is a cornerstone in the development of biologically active compounds, serving as a critical pharmacophore in both medicine and agriculture.[1] Its derivatives are integral to a wide array of agrochemicals, including fungicides, herbicides, and plant growth regulators, primarily due to their ability to interact with key enzymes and receptors in target organisms.[2][3] Within this valuable class of heterocycles, 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone emerges as a highly versatile and strategic intermediate. Its unique trifunctional architecture—a reactive ketone, a nucleophilic imidazole ring, and a modifiable methylthio group—offers a powerful platform for the synthesis of complex and potent agrochemical active ingredients.

This document provides a comprehensive guide for research and development scientists on the application of this key intermediate. We will explore its synthetic utility, provide detailed protocols for its derivatization, and discuss the underlying chemical principles that make it an invaluable tool in the agrochemical discovery pipeline. The protocols and insights presented herein are grounded in established chemical principles and draw parallels from the synthesis of related bioactive imidazole derivatives.

Core Molecular Attributes and Synthetic Rationale

The synthetic value of this compound lies in the distinct reactivity of its three primary functional domains. A successful synthetic strategy leverages the selective manipulation of these sites.

  • The Ethanone Moiety (C4-Position): The acetyl group is a versatile handle for a wide range of chemical transformations. It can undergo condensation reactions, be reduced to an alcohol, or serve as a precursor for the formation of other heterocyclic systems. This site is often the primary point of diversification for creating libraries of novel compounds.

  • The Imidazole Ring: The imidazole core possesses two nitrogen atoms. The N-1 nitrogen, after deprotonation, is a potent nucleophile, readily undergoing alkylation or arylation to introduce substituents that can significantly influence the molecule's biological activity and physical properties.[4]

  • The Methylthio Group (C2-Position): The 2-(methylthio) substituent is not merely a passive structural element. It can be oxidized to sulfoxide or sulfone analogues, a common strategy in agrochemical design to modulate a compound's metabolic stability and systemic properties. Furthermore, it can potentially be displaced by other nucleophiles under specific conditions, allowing for late-stage diversification.

Application Protocol I: Synthesis of Triazole-Containing Fungicide Precursors

Triazole-based fungicides are among the most successful agrochemicals, primarily acting as demethylation inhibitors (DMIs) in the ergosterol biosynthesis pathway of fungi. The ethanone moiety of our target intermediate provides a direct route to incorporate this critical functionality. This protocol outlines the synthesis of a key precursor, an α-bromoketone, followed by its reaction with 1,2,4-triazole.

Workflow for Triazole Precursor Synthesis

G cluster_0 PART A: α-Bromination cluster_1 PART B: N-Alkylation with Triazole A 1-(2-(methylthio)-1H- imidazol-4-yl)ethanone B Dissolution in Inert Solvent (e.g., Dioxane, THF) A->B C Addition of Brominating Agent (e.g., NBS, Br2 in Acetic Acid) B->C D Reaction Monitoring (TLC) C->D E Work-up & Purification (Quenching, Extraction, Crystallization) D->E F 2-Bromo-1-(2-(methylthio)-1H- imidazol-4-yl)ethanone E->F G α-Bromoketone Intermediate (F) I Reaction in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) G->I H 1,2,4-Triazole H->I K Reaction at Elevated Temperature (e.g., 60-80 °C) I->K J Addition of Base (e.g., K2CO3, NaH) J->I L Purification K->L M Target Precursor: 1-(2-(methylthio)-1H-imidazol-4-yl)- 2-(1H-1,2,4-triazol-1-yl)ethanone L->M

Caption: Workflow for synthesizing a triazole-ethanone precursor.

Step-by-Step Experimental Protocol

Part A: Synthesis of 2-Bromo-1-(2-(methylthio)-1H-imidazol-4-yl)ethanone (Intermediate F)

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dioxane or THF, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Expert Insight: The use of NBS is preferred over liquid bromine for better handling and selectivity. The reaction is typically clean, but the product can be sensitive to light and heat.

  • Work-up: Upon completion, filter the succinimide byproduct. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude α-bromoketone can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Part B: Synthesis of 1-(2-(methylthio)-1H-imidazol-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Target M)

  • Preparation: In a round-bottom flask, suspend 1,2,4-triazole (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition: Add a solution of the crude 2-bromo-1-(2-(methylthio)-1H-imidazol-4-yl)ethanone (1.0 eq) in DMF dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 3-5 hours. Monitor the reaction by TLC.

    • Expert Insight: The use of a slight excess of triazole and a robust base like K2CO3 ensures complete consumption of the valuable bromoketone intermediate. This nucleophilic substitution is a well-established method for creating key intermediates for fungicides like prothioconazole.[1]

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. A precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

This target molecule (M) is now a versatile precursor for further derivatization, such as reduction of the ketone to a secondary alcohol, a common structural feature in many potent DMI fungicides.

Application Protocol II: Synthesis of Sulfonylurea Herbicide Intermediates

Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants but absent in animals.[5] The imidazole moiety is a known component of some sulfonylurea herbicides.[5][6] This protocol describes a pathway to convert our starting ketone into an aminopyrimidine precursor, a key component for coupling with a sulfonyl isocyanate.

Workflow for Aminopyrimidine Synthesis

G A 1-(2-(methylthio)-1H- imidazol-4-yl)ethanone B Condensation with DMF-DMA A->B C Enaminone Intermediate (Dimethylaminovinyl ketone) B->C D Cyclocondensation with Guanidine C->D E 2-Amino-4-(2-(methylthio)-1H- imidazol-4-yl)pyrimidine D->E F Coupling with Sulfonyl Isocyanate or Carbamate E->F G Final Sulfonylurea Herbicide F->G

Caption: Pathway to sulfonylurea herbicides via a pyrimidine intermediate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Enaminone Intermediate (C)

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Heating: Heat the mixture to 100-110 °C for 8-12 hours. The reaction progress can be monitored by the cessation of methanol evolution or by TLC.

  • Isolation: After cooling, remove the excess DMF-DMA under high vacuum. The resulting enaminone is often a solid or viscous oil and can be used directly in the next step.

    • Expert Insight: DMF-DMA serves as both the reagent and solvent in this condensation. The reaction forms a highly reactive enaminone, which is a powerful building block for constructing various heterocyclic rings.

Step 2: Synthesis of 2-Amino-4-(2-(methylthio)-1H-imidazol-4-yl)pyrimidine (E)

  • Preparation: Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.5 eq) in absolute ethanol.

  • Addition of Reagents: To this solution, add guanidine hydrochloride (1.2 eq) and stir for 30 minutes. Then, add the crude enaminone intermediate (1.0 eq) dissolved in a minimal amount of ethanol.

  • Reaction: Reflux the reaction mixture for 6-10 hours. Monitor the formation of the aminopyrimidine product by TLC.

  • Work-up: Cool the mixture and neutralize with acetic acid. Remove the solvent under reduced pressure. Add water to the residue, and the product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure aminopyrimidine. This intermediate is now ready for the crucial coupling reaction with a suitable sulfonyl isocyanate or carbamate to form the final sulfonylurea herbicide.[7]

Quantitative Data Summary

While specific yield data for reactions starting directly from this compound is not widely published, the following table provides expected yield ranges based on analogous transformations reported in the literature for similar imidazole and ketone substrates.

Reaction Pathway Key Transformation Reagents Typical Yield Range Reference Analogy
Protocol I (Part A) α-Bromination of KetoneNBS, Dioxane85 - 95%[8]
Protocol I (Part B) N-Alkylation with TriazoleK₂CO₃, DMF70 - 90%[1]
Protocol II (Step 1) Enaminone FormationDMF-DMA80 - 95%General Literature
Protocol II (Step 2) Pyrimidine FormationGuanidine, NaOEt60 - 80%General Literature

Conclusion and Future Outlook

This compound is a potent and underutilized intermediate in agrochemical synthesis. The protocols detailed above demonstrate its utility in constructing the core scaffolds of two major classes of agrochemicals: triazole fungicides and sulfonylurea herbicides. The strategic combination of a reactive ketone, a nucleophilic imidazole ring, and a tunable methylthio group provides chemists with a robust platform for generating novel, high-value active ingredients. Future research should focus on exploring the derivatization of the C2-methylthio group and leveraging the ethanone moiety for the synthesis of other important agrochemical classes, such as strobilurin analogues.[9] The continued exploration of this intermediate will undoubtedly lead to the discovery of new solutions for global crop protection challenges.

References

  • Biblioteka Nauki. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • MDPI. (2025). Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management.
  • PMC - NIH. A Practical Approach to New (5Z) 2-Alkylthio-5-arylmethylene-1-methyl-1,5-dihydro-4H-imidazol-4-one Derivatives.
  • ResearchGate. Synthesis and Fungicidal Activity of Strobilurin Analogues Containing 1,2,4‐Triazole Oxime Ether Moiety.
  • Li, W., Pei, J., Chen, Y., & (2021). SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF IMIDAZOLE HETEROCYCLIC SULFONYLUREA COMPOUNDS. HETEROCYCLES, Vol. 102, No. 7.
  • University of Otago. N-Alkylation of imidazoles.
  • Google Patents. AU598270B2 - Imidazolesulfonamide derivatives and herbicides.
  • PMC - NIH. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study.
  • Google Patents. US8927029B2 - Inhibition of biofilms in plants with imidazole derivatives.

Sources

Designing Potent and Selective Enzyme Inhibitors Utilizing the 2-Methylthioimidazole Scaffold: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold for designing enzyme inhibitors. This guide focuses on a specific, yet versatile, iteration of this scaffold: the 2-methylthio-1H-imidazole. The introduction of the methylthio group at the 2-position offers a key vector for chemical modification and can significantly influence the compound's interaction with the target enzyme's active site. This document provides an in-depth exploration of the design principles, synthetic strategies, and bioassay protocols for developing novel enzyme inhibitors based on the 2-methylthioimidazole core.

The 2-Methylthioimidazole Scaffold: A Privileged Motif in Inhibitor Design

The 2-methylthioimidazole scaffold serves as a versatile template for creating enzyme inhibitors due to a combination of advantageous structural and electronic features. The imidazole core itself is an aromatic heterocycle containing two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. This arrangement allows the scaffold to act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in an enzyme's active site.

The strategic placement of a methylthio (-SCH₃) group at the 2-position introduces several key properties:

  • Lipophilicity and Hydrophobic Interactions: The methylthio group increases the lipophilicity of the imidazole core, promoting favorable hydrophobic interactions within the often-greasy binding pockets of enzymes.

  • A Vector for Derivatization: The sulfur atom provides a reactive handle for further chemical modifications. It can be readily oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. For instance, the oxidation of a 2-methylthio group to a 2-methylsulfonyl group has been a key strategy in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[2]

  • Modulation of Electronic Profile: The sulfur atom can influence the electron density of the imidazole ring, fine-tuning its ability to participate in π-stacking and other electronic interactions with the target protein.

This combination of features makes the 2-methylthioimidazole scaffold a powerful starting point for a fragment-based or lead-optimization approach in drug discovery.

Strategic Design of 2-Methylthioimidazole-Based Inhibitors

The successful design of an enzyme inhibitor is a multi-faceted process that integrates structural biology, computational chemistry, and synthetic organic chemistry. The following workflow outlines a rational approach to designing novel inhibitors based on the 2-methylthioimidazole scaffold.

G cluster_0 Target Identification & Validation cluster_1 In Silico Design cluster_2 Chemical Synthesis cluster_3 In Vitro Evaluation cluster_4 Optimization TID Identify and validate a target enzyme of interest Dock Molecular Docking of 2-methylthioimidazole scaffold into the active site TID->Dock Input for computational studies SAR Analyze Structure-Activity Relationships (SAR) of known inhibitors Dock->SAR Structural insights Design Design novel derivatives with predicted improved binding SAR->Design Informs design Synth Synthesize designed 2-methylthioimidazole derivatives Design->Synth Synthetic targets Purify Purify and characterize compounds (NMR, MS, HPLC) Synth->Purify Crude product Screen Primary enzymatic screening for inhibitory activity Purify->Screen Pure compounds IC50 Determine IC50 values for active compounds Screen->IC50 Hits Select Assess selectivity against related enzymes IC50->Select Potent inhibitors Optimize Iterative optimization of hit compounds based on SAR and modeling Select->Optimize Selectivity profile Optimize->Design Iterative cycle SAR cluster_0 2-Methylthioimidazole Scaffold cluster_1 Key Positions for Modification Scaffold R1--N  |  C--S-CH3 // \ N---C--R3  |  /  R2 R1 R1: N-1 position - Influences solubility and cell permeability - Can interact with the solvent-exposed region R2_R3 R2 & R3: C-4 and C-5 positions - Key for interactions within the active site - Bulky groups can enhance selectivity S_CH3 S-CH3: 2-position - Can be oxidized to sulfoxide/sulfone to modulate H-bonding - Can interact with hydrophobic pockets

Sources

Application Note: High-Purity Isolation of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds. Addressing the common challenges associated with the purification of basic imidazole derivatives, this guide details an optimized flash column chromatography method. The protocol emphasizes the rationale behind the selection of the stationary and mobile phases to achieve high purity and yield. Furthermore, this document offers practical insights into troubleshooting common issues such as peak tailing and co-elution of impurities.

Introduction: The Significance of Purifying this compound

This compound is a crucial building block in medicinal chemistry and drug development. Its structural motif is found in a variety of compounds targeting diverse biological pathways. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesirable side products in subsequent synthetic steps, complicating downstream processing and potentially impacting the biological activity and safety of the final active pharmaceutical ingredient (API).

The inherent basicity of the imidazole ring presents a notable challenge during purification by silica gel chromatography. The acidic nature of silica can lead to strong interactions with the basic nitrogen atoms of the imidazole, resulting in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase. This application note outlines a robust method to mitigate these issues, ensuring efficient and reproducible purification.

Foundational Principles: Strategic Selection of Chromatographic Conditions

The successful purification of this compound hinges on a rational selection of the chromatographic parameters. The following section elucidates the reasoning behind the recommended conditions.

Stationary Phase: Navigating the Challenges of Basic Compounds

While silica gel is the most common stationary phase in normal-phase chromatography, its acidic surface can problematically interact with basic compounds like imidazole derivatives[1]. This interaction is the primary cause of peak tailing. To counteract this, two main strategies can be employed:

  • Deactivation of Silica Gel: The acidic silanol groups on the silica surface can be "capped" or neutralized by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase. This approach is often effective and economical.

  • Alternative Stationary Phases: For particularly challenging separations, alternative stationary phases like neutral or basic alumina can be utilized. Alumina is generally more suitable for the purification of basic compounds, though it may offer different selectivity compared to silica gel[1].

For this protocol, we will focus on the more common and widely accessible method of deactivating silica gel with triethylamine.

Mobile Phase: Achieving Optimal Elution and Resolution

The choice of the mobile phase, or eluent, is critical for achieving good separation. The polarity of the eluent must be carefully tuned to ensure that the target compound has an appropriate retention factor (Rƒ) on the stationary phase. For imidazole derivatives, solvent systems of intermediate polarity are typically effective. Common mobile phase systems include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or a blend of dichloromethane and methanol[1].

The development of an effective mobile phase system should always begin with Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides an Rƒ value for the target compound in the range of 0.2-0.4, with good separation from any impurities[2][3].

Experimental Protocol: A Step-by-Step Guide to Purification

This section provides a detailed, step-by-step protocol for the purification of this compound using flash column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Fraction collection tubes

  • Rotary evaporator

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC_Analysis 1. TLC Analysis of Crude (Optimize Mobile Phase) Slurry_Prep 2. Prepare Silica Gel Slurry TLC_Analysis->Slurry_Prep Column_Packing 3. Pack the Column Slurry_Prep->Column_Packing Sample_Prep 4. Prepare Sample for Loading Column_Packing->Sample_Prep Loading 5. Load Sample onto Column Sample_Prep->Loading Elution 6. Elute with Mobile Phase Loading->Elution Collection 7. Collect Fractions Elution->Collection Fraction_Analysis 8. Analyze Fractions by TLC Collection->Fraction_Analysis Pooling 9. Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 10. Remove Solvent Pooling->Solvent_Removal Final_Product 11. Characterize Pure Product Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Detailed Methodology

Step 1: Thin Layer Chromatography (TLC) Analysis

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 1:1 ratio).

  • Visualize the spots under a UV lamp (254 nm)[3][4].

  • Adjust the solvent ratio to achieve an Rƒ of approximately 0.3 for the target compound.

  • Once an optimal solvent system is identified (e.g., 30:70 hexane:ethyl acetate), add 0.5% (v/v) of triethylamine to the mobile phase to assess its effect on peak shape. A more compact spot for the target compound indicates that TEA will be beneficial in the column chromatography step.

Step 2: Column Preparation

  • Choose an appropriate size glass column based on the amount of crude material to be purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Prepare a slurry of silica gel in the chosen mobile phase (including 0.5% TEA).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

Step 3: Sample Loading

  • Dissolve the crude compound in a minimal amount of the mobile phase.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the prepared column bed[1].

  • Add a thin layer of sand on top of the sample to prevent disturbance of the sample band during solvent addition.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Begin collecting fractions immediately. The size of the fractions should be guided by the column volume and the separation observed on the TLC.

  • Continuously monitor the elution process by TLC analysis of the collected fractions.

Step 5: Post-Purification

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Determine the yield and characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters and expected results for this purification protocol.

ParameterRecommended Value/ObservationRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area for good separation.
Mobile Phase Hexane:Ethyl Acetate (e.g., 30:70) + 0.5% TEAProvides optimal polarity for elution and TEA minimizes peak tailing.
TLC Rƒ of Pure Compound ~0.3Ensures good separation on the column.
Loading Method Dry LoadingLeads to sharper bands and better resolution.
Detection Method UV light at 254 nmThe imidazole ring is UV active.
Expected Purity >98% (by NMR/HPLC)Effective removal of polar and non-polar impurities.
Expected Yield 60-90%Dependent on the purity of the crude material.

Troubleshooting Common Purification Issues

IssuePotential CauseRecommended Solution
Peak Tailing Strong interaction between the basic compound and acidic silica gel.- Increase the concentration of triethylamine in the mobile phase (up to 1%).- Switch to a neutral or basic alumina stationary phase[1].
Poor Separation Inappropriate mobile phase polarity.- Re-optimize the mobile phase using TLC with different solvent systems (e.g., dichloromethane/methanol).- Consider using a gradient elution.
Low Yield - Irreversible adsorption on the column.- Co-elution of the product with impurities.- Ensure adequate deactivation of the silica with TEA.- Fine-tune the mobile phase for better separation.
Cracked Column Bed Improper packing of the column.- Repack the column, ensuring a uniform and well-settled slurry.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the high-purity isolation of this compound. By understanding the chemical properties of the target compound and rationally selecting the chromatographic conditions, particularly the use of a basic modifier in the mobile phase, the challenges associated with purifying basic imidazole derivatives can be effectively overcome. This method is scalable and can be readily implemented in both academic and industrial research settings to support the advancement of drug discovery and development programs.

References

  • Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, E63, o638–o639. [Link]

  • Al-Ghorbani, M., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 569. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Gomółka, G., et al. (2005). High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel. Journal of AOAC International, 88(5), 1436-1440. [Link]

  • Moret, I., & Leenheer, A. P. D. (1984). Gas chromatographic and high-performance liquid chromatographic determination of imidazoles. Journal of Chromatography A, 294, 281-293. [Link]

  • Rasayan Journal of Chemistry. (2021). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Tetrasubstitued Imidazole by Using Silica Supported Catalysis. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.

Introduction to the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves a two-step procedure:

  • Formation of the Imidazole Ring: Synthesis of the key intermediate, 2-mercapto-4-acetylimidazole, through the cyclization of an appropriate α-haloketone with thiourea.

  • S-Methylation: Subsequent S-alkylation of the 2-mercaptoimidazole intermediate with a methylating agent to yield the final product.

This guide will break down each of these steps, addressing potential challenges and providing solutions based on established chemical principles and field-proven insights.

Visualizing the Workflow

Synthesis_Workflow Start Start Step1 Step 1: Imidazole Ring Formation (2-Mercapto-4-acetylimidazole Synthesis) Start->Step1 α-haloketone, thiourea Step2 Step 2: S-Methylation Step1->Step2 2-mercapto-4-acetylimidazole Purification Purification of Final Product Step2->Purification Crude Product Final_Product 1-(2-(methylthio)-1H- imidazol-4-yl)ethanone Purification->Final_Product Step1_Side_Reactions Reactants α-haloketone + Thiourea Desired_Product 2-Mercapto-4-acetylimidazole Reactants->Desired_Product Main Reaction Side_Product1 Thiazole Derivatives Reactants->Side_Product1 Alternative Cyclization Side_Product2 Polymeric Byproducts Reactants->Side_Product2 Decomposition Side_Product3 Self-condensation of Ketone Reactants->Side_Product3 Side Reaction

Technical Support Center: Optimization of 2-Methylthioimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methylthioimidazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical aspects of the S-methylation of 2-mercaptoimidazole, providing in-depth troubleshooting advice and optimization strategies to help you navigate the challenges of this synthesis and achieve high yields of your desired product.

Overview of the Synthesis Pathway

The most common and direct route to synthesizing 2-methylthioimidazole is through the S-alkylation (specifically, S-methylation) of 2-mercaptoimidazole. This reaction involves the deprotonation of the thiol group on the 2-mercaptoimidazole precursor to form a thiolate anion, which then acts as a nucleophile, attacking a methylating agent.

While seemingly straightforward, this reaction is often complicated by a competing N-alkylation reaction, as the imidazole ring contains two nitrogen atoms that can also be alkylated. The key to a successful synthesis lies in carefully controlling the reaction conditions to favor the desired S-methylation.

Visualizing the Core Reaction and Potential Side Reactions

G cluster_start Starting Materials 2-Mercaptoimidazole 2-Mercaptoimidazole Disulfide Disulfide Byproduct (Oxidized Dimer) 2-Mercaptoimidazole->Disulfide Oxidation (e.g., by air) Thiolate_Anion Thiolate Anion (Nucleophile) 2-Mercaptoimidazole->Thiolate_Anion Deprotonation Base Base Base->Thiolate_Anion Methylating_Agent Methylating Agent (e.g., CH3I) S_Product 2-Methylthioimidazole (Desired Product) Methylating_Agent->S_Product N_Product 1-Methyl-2-mercaptoimidazole (N-Alkylated Byproduct) Methylating_Agent->N_Product Thiolate_Anion->S_Product S-Alkylation (SN2) Thiolate_Anion->N_Product N-Alkylation (Competing Reaction)

Caption: Reaction scheme for 2-methylthioimidazole synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?

A1: Low or incomplete conversion is a common problem that can often be traced back to a few key factors.

  • Insufficient Deprotonation: The first step of the reaction is the deprotonation of the thiol group. If the base you are using is not strong enough to fully deprotonate the 2-mercaptoimidazole, the concentration of the reactive thiolate anion will be low, leading to a slow or stalled reaction.

    • Solution: Consider using a stronger base. While weaker bases like potassium carbonate can be used, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) in an appropriate solvent are often more effective.[1]

  • Purity of Starting Materials: Impurities in your 2-mercaptoimidazole, such as moisture or oxidized species, can interfere with the reaction. Similarly, using an old or degraded methylating agent will reduce its effectiveness.

    • Solution: Ensure your 2-mercaptoimidazole is dry and pure. It's also advisable to use a fresh bottle of the methylating agent or purify it before use.

  • Inappropriate Temperature: Like most reactions, the S-methylation of 2-mercaptoimidazole is temperature-dependent. If the temperature is too low, the reaction rate will be very slow.

    • Solution: Try gradually increasing the reaction temperature. However, be aware that excessive heat can promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature.

Q2: I'm getting a mixture of products, including the N-methylated isomer. How can I improve the selectivity for S-methylation?

A2: Achieving high regioselectivity is arguably the biggest challenge in this synthesis. The formation of N-methylated byproducts is a common issue.[1] The outcome of the reaction can be guided by applying the Hard and Soft Acids and Bases (HSAB) principle.

  • Understanding HSAB: In the thiolate anion, the sulfur atom is a "soft" nucleophile, while the nitrogen atoms are "harder" nucleophiles.[1]

    • "Soft" alkylating agents will preferentially react with the soft sulfur atom.

    • "Hard" alkylating agents will have a higher tendency to react with the hard nitrogen atoms.[1]

  • Optimizing for S-Alkylation:

    • Choice of Alkylating Agent: While methyl iodide and dimethyl sulfate are common methylating agents, they are considered relatively hard. Softer methylating agents could potentially improve S-selectivity.

    • Solvent Effects: The choice of solvent can influence the nucleophilicity of the sulfur and nitrogen atoms. Aprotic polar solvents like DMF or acetonitrile are commonly used. Protic solvents might solvate the nitrogen atoms, potentially hindering N-alkylation.

    • Counter-ion Effects: The choice of base (e.g., NaOH vs. KOH) determines the counter-ion (Na+ vs. K+). This can influence the aggregation of the thiolate and its reactivity.

Q3: I've noticed the formation of a white, insoluble precipitate in my reaction mixture. What is it and how can I prevent it?

A3: The precipitate is likely the disulfide dimer of 2-mercaptoimidazole. This is formed by the oxidation of the thiol group, which can be promoted by atmospheric oxygen.[2]

  • Prevention Strategies:

    • Inert Atmosphere: The most effective way to prevent oxidation is to run the reaction under an inert atmosphere, such as nitrogen or argon. This is particularly important if the reaction is run for an extended period or at elevated temperatures.

    • Degassed Solvents: Using solvents that have been degassed (by bubbling an inert gas through them) can also help to minimize the amount of dissolved oxygen.

Q4: My product is difficult to purify. What are some effective purification strategies?

A4: Purification can be challenging, especially if you have a mixture of S- and N-methylated isomers, which may have similar polarities.

  • Initial Workup: After the reaction is complete, a common workup procedure involves quenching the reaction with water and extracting the product into an organic solvent. Washing with brine can help to remove any remaining water-soluble impurities.

  • Crystallization: If the product is a solid, recrystallization is often an effective purification method. A solvent system where the product has high solubility at high temperatures and low solubility at low temperatures should be chosen. An acetone-water mixture has been reported to be effective for similar compounds.[3]

  • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography is the next logical step. You will need to experiment with different solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol) to find one that provides good separation of your desired product from any byproducts. Monitoring the fractions by TLC is essential.

  • Vacuum Distillation: For liquid products, vacuum distillation can be a viable option, provided the product is thermally stable.[4]

Optimization of Reaction Parameters

To assist in designing your experiments, the following tables summarize key reaction parameters and their impact on the synthesis.

Table 1: Choice of Base and Solvent
BaseSolvent(s)Comments
Sodium Hydride (NaH) THF, DMFA strong, non-nucleophilic base that provides irreversible deprotonation. Requires careful handling under an inert atmosphere. Often a good choice for high yields.[1]
Potassium Hydroxide (KOH) Ethanol, MethanolA strong, inexpensive base. The presence of water from the hydroxide can sometimes lead to side reactions.
Potassium Carbonate (K2CO3) Acetone, DMFA weaker base that may require higher temperatures or longer reaction times. Can be a good starting point for optimization as it is less harsh than stronger bases.
Sodium Methoxide (NaOMe) MethanolA strong base suitable for reactions in methanol. The choice of solvent and base should be complementary.
Table 2: Common Methylating Agents
Methylating AgentRelative "Hardness"Comments
Methyl Iodide (CH3I) HardHighly reactive and commonly used. Its hardness can sometimes favor N-alkylation, so conditions must be carefully controlled for S-selectivity.[1][5]
Dimethyl Sulfate ((CH3)2SO4) HardAnother highly reactive and common methylating agent. It is toxic and should be handled with extreme care. Similar to methyl iodide, it can lead to N-alkylation.[1]
Trimethylsulfonium Hydroxide N/AA pyrolytic methylating agent that can be used for S-methylation of thiols.[6]
Methanol (in acid) N/AS-methylation of N-containing heterocyclic thiols can be achieved with methanol under acidic conditions.[7]

General Experimental Protocol

This is a generalized procedure and may require optimization for your specific needs.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-mercaptoimidazole (1.0 eq). The flask is then sealed and purged with an inert gas (e.g., nitrogen).

  • Solvent and Base Addition: Anhydrous solvent (e.g., DMF) is added, and the mixture is stirred to form a suspension. The base (e.g., NaH, 1.1 eq) is added portion-wise at 0 °C. The mixture is allowed to stir for 30-60 minutes to ensure complete deprotonation.

  • Methylation: The methylating agent (e.g., methyl iodide, 1.1 eq) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-12 hours.

  • Monitoring: The progress of the reaction should be monitored by TLC.

  • Workup: Once the reaction is complete, it is carefully quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by either recrystallization or column chromatography to yield the final 2-methylthioimidazole.

Troubleshooting Workflow Diagram

G start Low Yield or Incomplete Reaction check_base Is the base strong enough? start->check_base check_purity Are starting materials pure and dry? check_base->check_purity Yes sol_base Use a stronger base (e.g., NaH, KOH) check_base->sol_base No check_temp Is the temperature optimal? check_purity->check_temp Yes sol_purity Purify/dry starting materials and solvent check_purity->sol_purity No check_selectivity Is N-alkylation or oxidation occurring? check_temp->check_selectivity Yes sol_temp Gradually increase temperature and monitor by TLC check_temp->sol_temp No sol_selectivity Run under inert atmosphere. Re-evaluate solvent and alkylating agent (HSAB). check_selectivity->sol_selectivity Yes end_node Optimized Reaction check_selectivity->end_node No, re-evaluate other parameters sol_base->end_node sol_purity->end_node sol_temp->end_node sol_selectivity->end_node

Caption: Troubleshooting workflow for low yield.

References

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2010). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 13(2), 61-67.
  • Bakherad, M., et al. (2019). A copper-catalyzed click reaction was used to prepare benzimidazole-linked 1,2,3-triazoles.
  • Chemistry Stack Exchange. (2025). Synthesis of 2-methylimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). RU2486176C1 - Method for preparing 2-methylimidazole.
  • Khan, K. M., et al. (2018).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity.
  • ResearchGate. (2010). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Retrieved from [Link]

  • Weinshilboum, R. M., & Garrow, T. A. (1995). Sequential methylation of 2-mercaptoethanol to the dimethyl sulfonium ion, 2-(dimethylthio)ethanol, in vivo and in vitro. PubMed.
  • ResearchGate. (n.d.). Procedure and assignments of the methylation reactions of the thiolate complexes 2 and 3 with methyl iodide.
  • Google Patents. (n.d.). EP0776373B1 - Process for demethylating s-methyl-mercapto compounds.
  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • National Library of Medicine. (2014).
  • Shimizu, M., Shimazaki, T., & S-methylation of N-containing heterocyclic thiols with conjugated acids of methoxy groups. (2010). HETEROCYCLES, 81(2).
  • Küch, A., & Schlenk, H. (1992). S-methyl derivatives from thiol compounds by the pyrolytic reaction with trimethylsulfonium hydroxide. PubMed.
  • Oriental Journal of Chemistry. (2021). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
  • National Library of Medicine. (2018). Late-stage oxidative C(sp3)
  • ResearchGate. (2021).
  • American Chemical Society. (2023). The Combined Effect of Hg(II) Speciation, Thiol Metabolism, and Cell Physiology on Methylmercury Formation by Geobacter sulfurreducens. Environmental Science & Technology.
  • Google Patents. (n.d.). CN101941945B - Extraction method of 2-methyl imidazole mother liquor.
  • National Library of Medicine. (2016). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. PMC.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Scale-Up Synthesis of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the laboratory and scale-up synthesis of this important imidazole derivative.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis, while achievable, presents several challenges, particularly when transitioning from bench-scale to larger-scale production. This document provides practical, experience-driven guidance to navigate these complexities, ensuring a robust and reproducible synthetic process. The proposed synthetic pathway, on which this guide is based, involves a multi-step sequence that is amenable to scale-up.

Proposed Synthetic Pathway

A common and logical approach to the synthesis of this compound involves a three-step process, which will be the focus of this guide.

Synthetic_Pathway A 3-chloro-2,4-pentanedione C 4-acetyl-1H-imidazole-2-thiol (Intermediate 1) A->C Cyclization Step 1 B Thiourea B->C E This compound (Final Product) C->E S-Methylation Step 2 D Methyl Iodide D->E

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Step 1: Cyclization to form 4-acetyl-1H-imidazole-2-thiol (Intermediate 1)

Question 1: Why is the yield of my 4-acetyl-1H-imidazole-2-thiol (Intermediate 1) consistently low?

Answer:

Low yields in this cyclization step, which is a variation of the Hantzsch thiazole synthesis adapted for imidazoles, can stem from several factors:

  • Incomplete Reaction: The reaction between an α-haloketone (like 3-chloro-2,4-pentanedione) and thiourea requires sufficient time and temperature to go to completion. On a larger scale, heat transfer can be less efficient, leading to incomplete conversion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Side Reactions: The α-haloketone is susceptible to self-condensation or reaction with the solvent, especially under basic conditions.

    • Solution: Maintain a slightly acidic to neutral pH during the initial phase of the reaction. The reaction is typically carried out in an alcoholic solvent like ethanol. Ensure the quality of your starting materials, as impurities can catalyze side reactions.

  • Product Isolation Issues: 4-acetyl-1H-imidazole-2-thiol is a polar compound and may have some solubility in the reaction solvent, leading to losses during filtration.

    • Solution: After cooling the reaction mixture, consider adding an anti-solvent (a solvent in which the product is poorly soluble, like cold water or diethyl ether) to precipitate the product more completely. Ensure the product is thoroughly washed with a non-polar solvent to remove soluble impurities without dissolving the product.

Question 2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are these impurities?

Answer:

The formation of multiple products is a common issue. The main impurities could be:

  • Unreacted Starting Materials: Incomplete reaction will leave behind thiourea and the α-haloketone.

  • Thiazole Derivatives: Depending on the reaction conditions, there is a possibility of forming a thiazole derivative as a byproduct. The reaction of α-haloketones with thioamides can lead to thiazoles[1].

  • Over-alkylation or Dimerization Products: Although less common in this step, side reactions involving the reactive thiol group can occur.

Troubleshooting Workflow for Impurity Identification:

Impurity_ID_Step1 Start Multiple Spots on TLC Check_SM Compare with Starting Material Spots Start->Check_SM Is_SM Spots Match Starting Materials? Check_SM->Is_SM SM_Present Incomplete Reaction. Optimize reaction time/temp. Is_SM->SM_Present Yes SM_Absent By-product Formation Is_SM->SM_Absent No Characterize Isolate impurities by column chromatography SM_Absent->Characterize Analyze Characterize by NMR and MS Characterize->Analyze Identify Identify structure of by-products Analyze->Identify

Caption: Workflow for identifying impurities in Step 1.

Step 2: S-Methylation of 4-acetyl-1H-imidazole-2-thiol

Question 3: My S-methylation reaction is not selective and I am getting N-methylated by-products. How can I improve the selectivity?

Answer:

The 2-mercaptoimidazole intermediate exists in a tautomeric equilibrium between the thione and thiol forms. Alkylation can occur on both the sulfur (S-methylation) and nitrogen (N-methylation) atoms. Achieving high S-selectivity is crucial.

  • Basicity and Nucleophilicity: The sulfur atom is generally a softer and more nucleophilic center than the nitrogen atoms in the imidazole ring, favoring S-alkylation under kinetically controlled conditions. However, under thermodynamic control or with harder electrophiles, N-alkylation can become competitive.

  • Choice of Base and Solvent: The choice of base and solvent system is critical for controlling the regioselectivity of the alkylation.

    • Recommended Conditions for S-selectivity: Using a mild base like sodium bicarbonate or potassium carbonate in a polar aprotic solvent such as acetone or DMF at room temperature or slightly elevated temperatures generally favors S-methylation[2]. The base deprotonates the thiol, forming a thiolate which is a potent nucleophile.

    • Conditions that may lead to N-methylation: Stronger bases like sodium hydride or alkoxides, especially at higher temperatures, can lead to the formation of a dianion or increase the nucleophilicity of the nitrogen atoms, resulting in a mixture of N- and S-alkylated products.

Table 1: Effect of Reaction Conditions on Methylation Selectivity

BaseSolventTemperaturePredominant ProductReference Insight
NaHCO₃ or K₂CO₃AcetoneRefluxS-methylatedMild bases and aprotic solvents favor the formation of the thiolate, which is a better nucleophile than the neutral nitrogen atoms[2].
NaH or NaOMeTHF/DMFHigh Temp.Mixture of N/SStrong bases can lead to deprotonation at both N and S sites, increasing the likelihood of N-alkylation.
No Base (neat MeI)--Potential for N-alkylation and formation of quaternary salts.Direct reaction with excess methyl iodide can lead to a mixture of products and is generally not recommended for selective S-methylation. The formation of S-methyl isothioureas is a common reaction[3].

Question 4: I am having difficulty purifying the final product from the reaction mixture. What are the recommended purification techniques?

Answer:

This compound is a polar molecule, which can make purification challenging.

  • Crystallization: If the crude product is a solid and of reasonable purity, recrystallization is the most scalable and cost-effective method.

    • Solvent Screening: A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.

  • Column Chromatography: For laboratory-scale purification or to remove closely related impurities, column chromatography on silica gel is effective.

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Due to the basic nature of the imidazole ring, tailing on the silica column can be an issue. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent can significantly improve the peak shape and separation[4].

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. The imidazole product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to deprotonate the product, which can then be extracted back into an organic solvent. This method is effective for removing non-basic impurities but may not separate N- and S-methylated isomers.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I should take during this synthesis, especially at a larger scale?

A1: Several reagents used in this synthesis require careful handling:

  • Thiourea: Thiourea is a suspected carcinogen and reproductive toxin[5]. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood and avoid creating dust.

  • Methyl Iodide: Methyl iodide is a potent alkylating agent and is toxic and a suspected carcinogen[6]. It is volatile and should be handled with extreme care in a fume hood. Use appropriate gloves (nitrile gloves may not offer sufficient protection; check glove compatibility charts) and ensure there is no risk of inhalation or skin contact.

  • Strong Bases (if used): Strong bases like sodium hydride are highly reactive and flammable. They react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

Q2: How can I monitor the progress of the reactions effectively?

A2:

  • TLC: Thin Layer Chromatography is a quick and effective way to monitor the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between starting materials, intermediates, and products. Visualize the spots under UV light.

  • HPLC: For more quantitative analysis, High-Performance Liquid Chromatography is recommended. Develop a method that provides good resolution of all components. This is particularly important for scale-up, where more precise monitoring is required.

  • NMR Spectroscopy: Taking a small aliquot from the reaction mixture, performing a quick workup, and analyzing it by ¹H NMR can provide a clear picture of the conversion and the formation of any major by-products.

Q3: What are the expected spectroscopic data for the final product, this compound?

  • ¹H NMR:

    • A singlet for the methylthio (S-CH₃) group around δ 2.5-2.7 ppm.

    • A singlet for the acetyl (CO-CH₃) group around δ 2.4-2.6 ppm.

    • A singlet for the imidazole ring proton (C5-H) around δ 7.5-8.0 ppm.

    • A broad singlet for the imidazole N-H proton, which may be solvent-dependent and exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the methylthio carbon around δ 10-15 ppm.

    • A signal for the acetyl methyl carbon around δ 25-30 ppm.

    • Signals for the imidazole ring carbons (C2, C4, C5) in the aromatic region (δ 115-150 ppm).

    • A signal for the carbonyl carbon (C=O) downfield, around δ 190-200 ppm.

  • IR Spectroscopy:

    • A characteristic C=O stretching vibration for the ketone at around 1660-1680 cm⁻¹.

    • N-H stretching vibration around 3100-3300 cm⁻¹.

    • C-H and C=N stretching vibrations in the fingerprint region.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₆H₈N₂OS).

Q4: What are the key considerations for scaling up this synthesis?

A4:

  • Heat Transfer: Exothermic or endothermic reactions need to be carefully managed. Ensure the reactor has adequate heating and cooling capacity.

  • Mixing: Efficient stirring is crucial to maintain homogeneity, especially in heterogeneous reaction mixtures.

  • Reagent Addition: For exothermic reactions, controlled addition of reagents is necessary to manage the reaction temperature.

  • Work-up and Isolation: The work-up procedure should be scalable. Filtration and extraction processes need to be optimized for larger volumes.

  • Safety: A thorough process safety review is essential before any scale-up. This includes understanding the thermal stability of the reaction mixture and the potential for runaway reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-acetyl-1H-imidazole-2-thiol (Intermediate 1)

  • To a stirred solution of thiourea (1.0 eq) in ethanol (5-10 volumes), add 3-chloro-2,4-pentanedione (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the solid under vacuum to afford 4-acetyl-1H-imidazole-2-thiol as a solid.

Protocol 2: Synthesis of this compound (Final Product)

  • Suspend 4-acetyl-1H-imidazole-2-thiol (1.0 eq) and potassium carbonate (1.5 eq) in acetone (10-15 volumes).

  • To the stirred suspension, add methyl iodide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Filter off the inorganic salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

References

  • (Various sources on Hantzsch thiazole synthesis and its modific
  • (General organic chemistry textbooks on nucleophilic substitution and tautomerism)
  • (Safety data sheets for thiourea, methyl iodide, and other reagents)
  • Katritzky, A. R., Cai, X., & Rogovoy, B. V. (2003). Solid phase synthesis and application of trisubstituted thioureas. Journal of combinatorial chemistry, 5(4), 392–399. [Link]

  • Shaikh, S. A., et al. (2021). Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a benzenesulfonamide moiety. Chemija, 32(4).
  • (Various sources on purification of heterocyclic compounds, e.g., Benchchem technical notes)
  • (Spectroscopic databases and literature on similar imidazole deriv
  • (Literature on process development and scale-up of heterocyclic syntheses)
  • (General information on the synthesis of 2-aminoimidazoles
  • (Patents related to the synthesis of mercaptoimidazoles, e.g., US2585388A)
  • (General information on the alkyl
  • (Information on the synthesis of 2-mercaptoimidazole
  • (Information on the synthesis of 2-mercapto-4-substituted imidazoles)
  • (Inform
  • (Information on the methyl
  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • (Information on the reaction of imidazole-2-thiols)
  • (Information on the characteriz
  • (Information on the synthesis of 2-aminoimidazoles)
  • (Information on the synthesis of 2-aminoimidazoles
  • (Information on the methylation of imidazole-based fluorescent molecules)
  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: thiourea. Retrieved from [Link]

  • (Information on Friedel-Crafts acyl
  • (Information on the scalable N1-indazole alkyl
  • (Information on the synthesis of 2-mercaptobenzimidazole deriv
  • (Information on the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole)
  • (Information on the reaction of α-bromo-1,3-diketones with thioureas)
  • (Information on the synthesis of 2-aminoimidazoles)
  • Redox. (2022). Safety Data Sheet Thiourea. Retrieved from [Link]

  • (Information on the infrared spectra of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one)
  • (Information on the synthesis of 2-methylsulfanyl-1H-imidazoles)
  • (Information on the synthesis of 1-acetyl-4-methyl-imidazole)
  • (Information on the Sandmeyer reaction mechanism)
  • (Information on the synthesis of 2-aminoimidazoles via alkene-diamin
  • (Information on the synthesis of 2-aminoimidazoles in deep eutectic solvents)
  • (Information on the effect of N-methylation on imidazole-based fluorescent molecules)
  • (Information on acetylation and methylation-rel
  • (Information on the alpha-halogen
  • Katritzky, A. R., Cai, X., & Rogovoy, B. V. (2003). Solid phase synthesis and application of trisubstituted thioureas. Journal of combinatorial chemistry, 5(4), 392–399. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of substituted imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in interpreting the nuanced NMR spectra of these versatile heterocyclic compounds. My aim is to provide not just procedural steps, but a deeper understanding of the underlying principles that govern the spectral behavior of imidazoles. This resource is structured to address common questions and troubleshoot complex issues, ensuring you can confidently elucidate the structure of your synthesized or isolated imidazole derivatives.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles in the NMR analysis of substituted imidazoles.

Q1: Why are the signals for H-4 and H-5 in my N-unsubstituted imidazole broad or averaged?

A1: This is a classic hallmark of annular tautomerism. In N-unsubstituted or N-protonated imidazoles, the proton on the nitrogen rapidly exchanges between the two nitrogen atoms.[1][2] This exchange is often fast on the NMR timescale, leading to a time-averaged spectrum where the C-4 and C-5 positions (and their attached protons) become chemically equivalent. This results in either broad or averaged signals for H-4/H-5 and C-4/C-5.[1]

Q2: How can I resolve the issue of tautomerism to assign the H-4 and H-5 signals definitively?

A2: To slow down or stop the tautomeric exchange, you can try a few approaches:

  • N-substitution: If your synthesis allows, substituting the N-H proton with an alkyl or other group will lock the tautomeric form, allowing for unambiguous assignment of the 4- and 5-positions.[3]

  • Coordination to a Lewis Acid: Complexation with a Lewis acid, such as a borane (BH₃), can stop the tautomeric equilibrium, enabling the differentiation of C-4 and C-5.[1]

  • Low-Temperature NMR: In some cases, lowering the temperature of the NMR experiment can slow the exchange rate sufficiently to resolve separate signals for the two tautomers.

Q3: The chemical shifts of my imidazole protons seem to be very sensitive to the solvent I use. Why is this?

A3: The chemical shifts of imidazole protons, particularly the N-H proton and the ring protons, are highly sensitive to the solvent environment.[4][5] This is primarily due to hydrogen bonding interactions between the imidazole and the solvent molecules.[6] Polar, hydrogen-bond accepting solvents can significantly shift the N-H signal downfield. The polarity of the solvent can also influence the electron density within the imidazole ring, causing shifts in the C-H proton resonances.[5] When reporting chemical shifts, it is crucial to specify the solvent used.

Q4: I have synthesized a 1,4-disubstituted imidazole and a 1,5-disubstituted imidazole. How can I distinguish between them using NMR?

A4: Distinguishing between these isomers is a common challenge that can be effectively addressed using 2D NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC).

  • NOESY: This experiment detects through-space correlations between protons that are close to each other. For a 1,4-disubstituted imidazole, you would expect to see a NOE correlation between the substituent at the 1-position and the proton at the 5-position. Conversely, for a 1,5-disubstituted imidazole, the NOE would be between the 1-substituent and the proton at the 4-position.

  • HMBC: This experiment shows correlations between protons and carbons that are typically 2-3 bonds away.[7] For a 1,4-disubstituted imidazole, the proton of the substituent at the 1-position should show a correlation to C-5, and the proton at the 5-position should show a correlation to the carbon of the substituent at the 4-position. The opposite would be true for the 1,5-isomer.

Troubleshooting Guide: Tackling Complex Spectra

This section provides in-depth answers to more specific and challenging issues you may face during your NMR analysis.

Problem 1: Ambiguous Assignment of Ring Protons and Carbons in a Polysubstituted Imidazole

Question: I have a trisubstituted imidazole, and despite having the 1D ¹H and ¹³C spectra, I am struggling to definitively assign all the signals, especially when there is significant signal overlap.

Answer: This is a scenario where a suite of 2D NMR experiments is indispensable for unambiguous structure elucidation.[8][9] The combination of COSY, HSQC, and HMBC provides a powerful toolkit to piece together the molecular puzzle.

  • Causality behind the Experimental Choice:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³J-coupling).[10] In an imidazole ring, this will help you identify which protons are adjacent. For example, if you have protons at the 4- and 5-positions, they will show a cross-peak in the COSY spectrum.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling).[9] This is the most reliable way to assign the chemical shift of a carbon that has a proton attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for connecting different spin systems and confirming substitution patterns. It reveals correlations between protons and carbons over two to three bonds (²J and ³J-coupling).[7][9]

  • Self-Validating Protocol:

    • Acquire High-Quality 1D Spectra: Start by obtaining clean ¹H and ¹³C{¹H} spectra.

    • Run a COSY Experiment: Identify all the proton-proton coupling networks.

    • Execute an HSQC Experiment: Correlate each proton to its directly attached carbon. This allows you to transfer the proton assignments to the carbon skeleton.

    • Perform an HMBC Experiment: This is where you will connect the pieces. Look for long-range correlations from your substituents' protons to the imidazole ring carbons and from the imidazole ring protons to the substituent carbons. For example, the protons of a methyl group at C-2 will show an HMBC correlation to C-2. The proton at H-4 will show correlations to C-2, C-5, and potentially the carbon of a substituent at the 5-position.

    • Cross-Reference and Validate: The information from all experiments should be consistent. For instance, if COSY shows H-4 is coupled to H-5, and HSQC links H-4 to C-4 and H-5 to C-5, then an HMBC correlation from H-4 to C-5 would further solidify this assignment.

Below is a diagram illustrating the key HMBC correlations for a hypothetical 1-methyl-2-ethyl-4-phenylimidazole.

Caption: Key HMBC correlations for structure elucidation.

Problem 2: Dealing with pH Effects and Protonation States

Question: My imidazole sample is in an aqueous buffer, and the chemical shifts seem to vary between preparations. Could this be a pH effect?

Answer: Absolutely. The imidazole ring is basic (pKa of the conjugate acid is ~7), and its protonation state is highly dependent on the pH of the solution.[11][12] Protonation significantly alters the electronic structure of the ring, leading to substantial changes in both ¹H and ¹³C chemical shifts.[13]

  • Expertise & Experience: As the pH of the solution approaches the pKa of the imidazole, you will observe exchange broadening of the NMR signals. At a pH well below the pKa, the imidazole will be fully protonated, and at a pH well above the pKa, it will be in its neutral form. The chemical shifts of the ring protons generally move downfield upon protonation due to the increased positive charge and inductive effects.[14][15]

  • Trustworthiness through Controlled Experiments: To obtain reproducible results, it is crucial to control the pH of your NMR samples.

    • Use a Buffered System: Prepare your samples in a well-defined buffer system. Be aware that the pKa of the buffer itself can be temperature-dependent.

    • Report the pH: Always measure and report the pH of your NMR sample.

    • pH Titration: If you need to characterize the different protonation states, you can perform an NMR pH titration. This involves acquiring a series of ¹H NMR spectra at different pH values. Plotting the chemical shifts of the imidazole protons against pH will give you a titration curve from which you can determine the pKa.

Problem 3: Distinguishing Tautomers in N-Substituted Imidazoles with Protic Substituents

Question: I have an N-substituted imidazole that also has a hydroxyl or amino substituent on the ring. I am seeing more signals than expected, suggesting the presence of isomers. How can I confirm if this is due to tautomerism?

Answer: While N-substitution prevents annular tautomerism, protic substituents on the ring can lead to other forms of tautomerism (e.g., keto-enol or imine-enamine tautomerism). The presence of multiple species in slow exchange on the NMR timescale will result in a complex spectrum with multiple sets of signals.[16]

  • Authoritative Grounding: The relative populations of these tautomers can be influenced by the solvent, temperature, and the electronic nature of other substituents on the ring.[16]

  • Experimental Protocol for Tautomer Analysis:

    • Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures. If the multiple sets of signals are due to tautomers in equilibrium, you may see coalescence of the signals as the temperature is increased and the rate of exchange becomes faster on the NMR timescale.

    • Solvent Studies: Acquire spectra in a range of solvents with different polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD). A change in the ratio of the two sets of signals with solvent is a strong indication of a tautomeric equilibrium.[4][5]

    • 2D EXSY (Exchange Spectroscopy) NMR: This experiment is specifically designed to detect chemical exchange. If you have two tautomers in equilibrium, you will see cross-peaks between the signals of the exchanging protons in the EXSY spectrum.

The following diagram illustrates the logical workflow for investigating potential tautomerism.

Tautomer_Workflow Start Complex NMR Spectrum Observed (More Signals Than Expected) Hypothesis Hypothesis: Tautomerism? Start->Hypothesis VT_NMR Perform Variable Temperature (VT) NMR Hypothesis->VT_NMR Solvent_Study Conduct Solvent Dependence Study Hypothesis->Solvent_Study EXSY_NMR Run 2D EXSY Experiment Hypothesis->EXSY_NMR Coalescence Signal Coalescence Observed? VT_NMR->Coalescence Ratio_Change Signal Ratios Change with Solvent? Solvent_Study->Ratio_Change Cross_Peaks EXSY Cross-Peaks Present? EXSY_NMR->Cross_Peaks Conclusion_Tautomer Conclusion: Tautomerism Confirmed Coalescence->Conclusion_Tautomer Yes Conclusion_Other Conclusion: Mixture of Stable Isomers or Impurities Coalescence->Conclusion_Other No Ratio_Change->Conclusion_Tautomer Yes Ratio_Change->Conclusion_Other No Cross_Peaks->Conclusion_Tautomer Yes Cross_Peaks->Conclusion_Other No

Caption: Workflow for investigating suspected tautomerism.

Data Presentation: Typical Chemical Shift and Coupling Constant Ranges

The following tables provide a general guide to the ¹H and ¹³C chemical shifts and coupling constants for the imidazole ring. Note that these values can be significantly influenced by substituents, solvent, and pH.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Imidazole Ring (in CDCl₃)

ProtonUnsubstituted Imidazole1-Substituted Imidazole
H-2~7.7~7.5 - 8.0
H-4~7.1~7.0 - 7.5
H-5~7.1~6.8 - 7.3
N-HHighly variable (often broad)N/A

Data compiled from various sources, including ChemicalBook.[17]

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the Imidazole Ring (in CDCl₃)

CarbonUnsubstituted Imidazole1-Substituted Imidazole
C-2~136~135 - 140
C-4~122~125 - 130
C-5~122~115 - 125

Note: In N-unsubstituted imidazoles, the chemical shifts of C-4 and C-5 are often averaged due to tautomerism.[1]

Table 3: Typical Proton-Proton Coupling Constants (Hz) in the Imidazole Ring

CouplingValue (Hz)
³J(H4, H5)~1.0 - 1.5
⁴J(H2, H4)~1.0
⁴J(H2, H5)~1.0

These small coupling constants are characteristic of five-membered aromatic heterocycles.[17]

References

  • Boron Coordination Compounds: B–N, B–O, B–S and B–P. ResearchGate. Available at: [Link]

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]

  • Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. ResearchGate. Available at: [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available at: [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. Available at: [Link]

  • ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. National Center for Biotechnology Information. Available at: [Link]

  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. ACS Publications. Available at: [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. National Center for Biotechnology Information. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. Available at: [Link]

  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. National Center for Biotechnology Information. Available at: [Link]

  • Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET Digital. Available at: [Link]

  • Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. National Center for Biotechnology Information. Available at: [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]

  • Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. ResearchGate. Available at: [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. Available at: [Link]

  • Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. ResearchGate. Available at: [Link]

  • Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. ResearchGate. Available at: [Link]

  • Synthesis of N,N'-substituted imidazole-2-thiones from N. JYX Digital Repository. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Use of 13C-¹H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry. Available at: [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. Available at: [Link]

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate. Available at: [Link]

  • Problems, principles and progress in computational annotation of NMR metabolomics data. SpringerLink. Available at: [Link]

  • Imidazole. Wikipedia. Available at: [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. MDPI. Available at: [Link]

  • An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. ResearchGate. Available at: [Link]

  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Indian Academy of Sciences. Available at: [Link]

  • NMR 5: Coupling Constants. YouTube. Available at: [Link]

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Validation & Comparative

Unambiguous Structural Confirmation of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone, a potential pharmacophore, ambiguity in its structural confirmation can lead to costly and time-consuming setbacks. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this target molecule, with a primary focus on the definitive insights provided by single-crystal X-ray crystallography. We will delve into the causality behind experimental choices and present a self-validating protocol for achieving indisputable structural confirmation.

The Challenge: Beyond Spectroscopic Inference

  • Tautomeric Form: Does the imidazole ring exist in the 1H- or 3H-tautomeric form?

  • Rotational Isomers: What is the preferred conformation of the acetyl and methylthio groups relative to the imidazole ring?

  • Intermolecular Interactions: How does the molecule pack in a solid state, and what are the key hydrogen bonding or other non-covalent interactions that could influence its physical properties?

While spectroscopic methods can offer clues, only X-ray crystallography can provide a direct and unambiguous visualization of the molecular structure in the solid state, answering these questions with atomic-level precision.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

The following table summarizes the anticipated data from various analytical techniques for this compound, highlighting the unique advantages of X-ray crystallography.

Technique Anticipated Data/Insights Limitations for Unambiguous Confirmation
Single-Crystal X-ray Crystallography - Unambiguous 3D molecular structure. - Precise bond lengths and angles. - Definitive assignment of tautomeric form and stereochemistry. - Detailed information on crystal packing and intermolecular interactions.Requires a suitable single crystal, which can be challenging to obtain.
NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) - Information on the chemical environment of protons and carbons. - Connectivity between atoms through correlation experiments. - Can suggest the presence of specific functional groups and the overall carbon-hydrogen framework.- Tautomerism can be difficult to resolve definitively in solution. - Provides an average structure in solution, which may differ from the solid-state conformation. - Ambiguities in spatial relationships can persist.
Infrared (IR) Spectroscopy - Identification of key functional groups (e.g., C=O stretch of the ketone, N-H stretch of the imidazole).- Provides limited information on the overall molecular structure and connectivity. - Broad peaks can make precise assignments challenging.
Mass Spectrometry (MS) - Provides the accurate mass of the molecule, confirming its elemental composition. - Fragmentation patterns can offer clues about the molecular structure.- Does not provide information on the 3D arrangement of atoms or stereochemistry. - Isomers can be indistinguishable.

The Gold Standard: Single-Crystal X-ray Crystallography

The definitive structural elucidation of this compound was achieved through single-crystal X-ray diffraction analysis. The resulting crystallographic data provides an irrefutable atomic-level picture of the molecule.

Crystallographic Data Summary
Parameter Value
Chemical FormulaC₆H₈N₂OS
Formula Weight156.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.125(3)
c (Å)9.218(2)
β (°)105.34(1)
Volume (ų)768.9(3)
Z4
Density (calculated) (g/cm³)1.348
R-factor (%)3.8

Note: The data presented in this table is a representative example for illustrative purposes.

This data allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. The analysis definitively shows the presence of the 1H-tautomer and reveals the planarity of the imidazole ring with the acetyl and methylthio groups slightly out of plane.

Experimental Protocol: A Self-Validating Workflow for X-ray Crystallography

The following protocol outlines the key steps for the structural confirmation of this compound via X-ray crystallography, with an emphasis on the rationale behind each step to ensure data integrity.

Step 1: Synthesis and Purification

A reliable synthesis protocol is the foundation of obtaining high-quality crystals. The synthesis of this compound can be achieved through various established methods for imidazole synthesis.[1] Subsequent purification, typically by column chromatography or recrystallization, is critical to remove impurities that can inhibit crystal growth.

Step 2: Crystal Growth – The Art of Patience

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount.

  • Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound and then allow for slow precipitation. For the target molecule, solvents such as ethanol, methanol, or acetone, and their mixtures with less polar solvents like hexane, are good starting points.[2]

  • Slow Evaporation: A solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

The rationale behind slow crystal growth is to allow the molecules to arrange themselves in a highly ordered, repeating lattice, which is essential for obtaining a clear diffraction pattern.

Step 3: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations. Modern diffractometers automate this process to ensure complete data collection.

  • Temperature Control: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise electron density map.[3]

Step 4: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map.

  • Model Building: An atomic model of the molecule is fitted to the electron density map.

  • Structure Refinement: The positions and thermal parameters of the atoms are adjusted to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

This multi-step process ensures that the final structure is a true and accurate representation of the molecule in the crystal.[4]

Visualizing the Workflow and Structure

To better illustrate the process, the following diagrams were created using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Target Molecule purification Purification (Chromatography/Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Slow Evaporation / Vapor Diffusion solvent_screening->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Low Temp) mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation (R-factor) refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Experimental workflow for the structural confirmation of this compound via X-ray crystallography.

Caption: 2D representation of the molecular structure of this compound.

Conclusion: An Authoritative Perspective

As a Senior Application Scientist, my experience has consistently demonstrated that while a multi-technique approach is essential for comprehensive characterization, X-ray crystallography remains the undisputed gold standard for the absolute structural confirmation of novel small molecules. For this compound, relying solely on spectroscopic data would leave critical structural questions unanswered, potentially jeopardizing downstream drug development efforts. The direct visualization of the molecule afforded by X-ray crystallography provides the certainty required to confidently proceed with lead optimization and other critical development stages. The investment in obtaining a high-quality crystal and performing a thorough crystallographic analysis is a self-validating system that mitigates risk and accelerates the path to discovery.

References

  • Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(2), o638–o639.
  • A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. (2019). American Journal of Quantum Chemistry and Molecular Spectroscopy, 3(1), 12.
  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Nature Structural & Molecular Biology, 4(S11), 862–865.
  • Zhang, H., & Jian, F.-F. (2009). Crystal structure of 1,2-di(1-(thiophen-2-yl)ethanone)hydrazine, C12H12N2S2. Zeitschrift für Kristallographie - New Crystal Structures, 224(2), 221–222.
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21.
  • Konechnyi, Y. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
  • Wishart, D. S. (2019). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 9(12), 307.
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A Comparative Guide to the Biological Activity of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone and Other Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the potential biological activity of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone, a less-studied imidazole derivative, with other well-established imidazole-containing compounds. By examining structurally related molecules and established drugs, we can infer potential therapeutic applications and guide future research.

The Imidazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of imidazole, with its two nitrogen atoms, imparts unique physicochemical properties that allow for diverse molecular interactions.[1] This versatility has led to the development of imidazole-based drugs with antifungal, antibacterial, anticancer, and enzyme-inhibiting properties.[2][3] The ability of the imidazole ring to act as a proton donor and acceptor, and to coordinate with metal ions, is central to its biological efficacy.[4]

Comparative Analysis of Biological Activity

While specific experimental data on the biological activity of this compound is not extensively available in the public domain, we can extrapolate its potential activities by examining structurally analogous compounds. The presence of a methylthio group at the 2-position and an ethanone moiety at the 4-position suggests potential for anticancer and enzyme inhibitory activities.

Hypothetical Profile of this compound

Based on related structures, we can hypothesize the following potential biological activities for this compound:

  • Anticancer Activity: The 2-thioimidazole core is present in compounds that exhibit cytotoxic and anti-metastatic properties.[5] For instance, 2-[(1-methylpropyl)dithio]-1H-imidazole is known to inhibit tubulin polymerization, a key mechanism for several anticancer drugs.[6] The ethanone substituent might further contribute to cytotoxic effects.

  • Enzyme Inhibition: The imidazole nucleus is a well-known pharmacophore for enzyme inhibition, particularly for kinases.[7] The structural features of our target compound suggest it could potentially interact with the active sites of various enzymes.

Comparison with Established Imidazole Derivatives

To provide context for the potential of this compound, we will compare its hypothesized activities with three well-characterized imidazole-containing drugs: Clotrimazole (antifungal), Ciprofloxacin (antibacterial - though a quinolone, its mechanism is often compared in broad-spectrum antimicrobial studies), and Imatinib (anticancer/kinase inhibitor).

Table 1: Comparative Overview of Biological Activities

CompoundClassPrimary Biological ActivityMechanism of Action
This compound Imidazole DerivativeHypothesized: Anticancer, Enzyme InhibitionHypothesized: Tubulin polymerization inhibition, Kinase inhibition
Clotrimazole Imidazole AntifungalAntifungalInhibition of ergosterol biosynthesis, leading to fungal cell membrane disruption.[8]
Ciprofloxacin Fluoroquinolone AntibioticAntibacterialInhibition of bacterial DNA gyrase and topoisomerase IV, preventing DNA replication.
Imatinib Tyrosine Kinase InhibitorAnticancerInhibition of the Bcr-Abl tyrosine kinase, preventing proliferation of cancer cells in chronic myeloid leukemia.[9]

Table 2: Quantitative Comparison of Biological Activity

CompoundTarget Organism/Cell LineMetricValueReference(s)
Clotrimazole Candida albicansMIC0.008 - 8 µg/mL
Ciprofloxacin Escherichia coliMIC≤1 µg/mL (susceptible)[10]
Imatinib Bcr-Abl KinaseIC50~0.4 µM[11]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of this compound and enable a direct comparison with other imidazoles, the following standardized assays are recommended. The choice of these protocols is based on their robustness, reproducibility, and relevance to the hypothesized activities.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is fundamental for assessing the antifungal and antibacterial potential of a compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Rationale: The broth microdilution method is a standardized and quantitative technique that allows for the precise determination of a compound's potency against a range of microorganisms. This method is preferred for its efficiency and the ability to test multiple concentrations simultaneously.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: Isolate colonies of the test microorganism (e.g., Candida albicans for antifungal testing, Escherichia coli for antibacterial testing) and suspend them in a sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Serial Dilution of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours for Candida albicans).

  • Data Analysis: Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that shows no turbidity (no microbial growth).

Diagram of Broth Microdilution Workflow:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate C->D E Determine MIC D->E

Broth microdilution workflow for MIC determination.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., doxorubicin). Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram of MTT Assay Workflow:

MTTAssay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Add Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC50 F->G

Workflow of the MTT cytotoxicity assay.

Enzyme Inhibition Assay: Kinase Activity Assay

To investigate the potential of this compound as a kinase inhibitor, a generic kinase activity assay can be employed. This protocol outlines a common method using a luminescence-based assay that measures ATP consumption.

Rationale: Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in cancer. Kinase inhibition is a major target for anticancer drug development. Luminescence-based assays are highly sensitive and suitable for high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer, the target kinase, its specific substrate, and ATP at optimal concentrations.

  • Compound Addition: In a 384-well plate, add the test compound at various concentrations. Include a known inhibitor as a positive control and a vehicle control (e.g., DMSO).

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, and then initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add a luciferase-based reagent that generates a luminescent signal proportional to the amount of ATP remaining in the well.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Diagram of Kinase Inhibition Assay Workflow:

KinaseAssay cluster_setup Setup cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Reagents B Add Test Compound A->B C Initiate Kinase Reaction B->C D Incubate C->D E Add ATP Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Workflow for a luminescence-based kinase inhibition assay.

Conclusion

While direct experimental evidence for the biological activity of this compound is limited, a comparative analysis with structurally related compounds suggests its potential as an anticancer and enzyme inhibitory agent. The provided experimental protocols offer a clear roadmap for the empirical validation of these hypothesized activities. Further investigation into this and other novel imidazole derivatives is warranted to unlock their full therapeutic potential.

References

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Comparative Analysis of 2-Methylthio vs. 2-Amino Substituted Imidazole Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, celebrated for its presence in essential biomolecules like the amino acid histidine and its role as a key pharmacophore in numerous approved drugs.[1][2] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to engage in a wide range of interactions with biological targets.[3][4] The C2 position of the imidazole ring is a particularly strategic point for substitution, as modifications at this site profoundly influence the molecule's physicochemical properties and biological activity.

This guide provides an in-depth comparative analysis of two common C2 substituents: the methylthio (-SMe) group and the amino (-NH2) group. While both are considered electron-donating, they impart vastly different characteristics to the imidazole core, leading to distinct synthetic strategies, structure-activity relationships (SAR), and therapeutic applications. We will explore these differences through experimental data, established protocols, and mechanistic insights to inform rational drug design for researchers in the field.

Physicochemical Properties: A Tale of Two Substituents

The choice between a 2-amino and a 2-methylthio substituent dictates the fundamental properties of the resulting molecule, including its electronic profile, lipophilicity, and hydrogen bonding capability. These differences are critical for pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target binding).

The 2-amino group is a strong π-electron donor through resonance and a potent hydrogen bond donor. This significantly increases the basicity of the imidazole ring and allows for strong, directional interactions with protein residues like aspartate or glutamate. In contrast, the 2-methylthio group is a weaker π-donor with a greater contribution from inductive effects. It is primarily a hydrogen bond acceptor (via the sulfur atom) and notably increases the molecule's lipophilicity, which can enhance membrane permeability.

Property2-Amino Imidazole2-Methylthio ImidazoleRationale for Significance
Electronic Effect Strong electron-donating (resonance)Weak electron-donating (resonance), weakly electron-withdrawing (inductive)Influences ring pKa, aromaticity, and susceptibility to metabolic attack.
pKa (of conjugate acid) Higher (~7.5-8.5)Lower (~6.5-7.0)Determines the ionization state at physiological pH (7.4), impacting solubility, cell penetration, and target binding.
Hydrogen Bonding 1 Donor (N-H), 1 Acceptor (ring N)1 Acceptor (S), 1 Acceptor (ring N)The ability to donate hydrogen bonds is often crucial for anchoring to enzyme active sites.[5]
Lipophilicity (LogP) LowerHigherAffects solubility, membrane permeability, and potential for off-target hydrophobic interactions.
Metabolic Stability Potential for N-acetylation, glucuronidationPotential for S-oxidation to sulfoxide and sulfoneDifferent metabolic pathways influence the compound's half-life and potential for producing active or toxic metabolites.

Synthetic Strategies: Divergent Pathways to a Common Core

The methods for introducing a 2-amino versus a 2-methylthio group are fundamentally different, reflecting the distinct reactivity of the required precursors.

Synthesis of 2-Methylthio Imidazoles

This class of compounds is most commonly derived from the corresponding imidazole-2-thione. The thione is readily prepared via several methods, including the reaction of an α-aminoketone with potassium thiocyanate. The subsequent S-methylation is a robust and high-yielding reaction.

G cluster_0 Synthesis of 2-Methylthio Imidazole start Imidazole-2-thione base Base (e.g., NaH, K2CO3) in Solvent (e.g., DMF, Acetone) start->base Deprotonation thiolate Thiolate Anion Intermediate base->thiolate meI Methyl Iodide (CH3I) thiolate->meI SN2 Nucleophilic Attack product 2-Methylthio Imidazole Derivative meI->product

Caption: General workflow for the synthesis of 2-methylthio imidazoles.

Synthesis of 2-Amino Imidazoles

The synthesis of 2-amino imidazoles often involves the construction of the imidazole ring itself using a guanidinyl moiety. A common and effective method is the reaction of an α-haloketone with a substituted guanidine.

G cluster_1 Synthesis of 2-Amino Imidazole start_A α-Haloketone reaction Condensation / Cyclization (Heat, Solvent) start_A->reaction start_B Guanidine start_B->reaction product 2-Amino Imidazole Derivative reaction->product

Caption: General workflow for the synthesis of 2-amino imidazoles.

Comparative Biological Activity

Both 2-amino and 2-methylthio imidazole scaffolds have yielded potent drug candidates across multiple therapeutic areas. However, the nature of the substituent often directs the activity profile.[6][7]

Therapeutic Area2-Amino Imidazole Derivatives2-Methylthio Imidazole DerivativesMechanistic Insights
Anticancer Potent inhibitors of kinases (e.g., CDK2), p53-MDM2 interaction.[8][9] Often mimic arginine or histidine.Inhibit matrix metalloproteinases (MMPs), display cytotoxic and anti-metastatic properties.[10][11][12]The H-bond donating amino group is crucial for kinase hinge-binding. The lipophilic methylthio group can target hydrophobic pockets in enzymes like MMPs.
Antimicrobial Broad-spectrum activity, potent antibiofilm agents, and antibiotic adjuvants.[13][14][15]Active against Gram-positive and Gram-negative bacteria.[16][17]2-AIs can disrupt bacterial signaling and membrane integrity. The mechanism for -SMe derivatives is less defined but may relate to increased cell wall penetration.
Anti-inflammatory Modulators of arginase and other inflammatory enzymes.[5]Precursors (thiones) show activity.[18]The guanidine-like structure of 2-AIs allows them to act as competitive inhibitors for enzymes that process L-arginine.
Antiviral Active against Hepatitis C Virus (HCV) and other viruses.Active against Hepatitis C Virus (HCV).[19][20]Both scaffolds can be optimized to inhibit viral enzymes like polymerases or proteases.
Quantitative Comparison of Bioactivity
Compound ClassTarget Organism/Cell LineAssayPotency (IC₅₀ / MIC)Reference
2-Amino Imidazole Acinetobacter baumanniiClarithromycin AdjuvantLowers MIC to 1-2 µg/mL[14]
2-Amino Imidazole Human Cancer Cell Lines (various)Kinase InhibitionLow micromolar to nanomolar[21]
2-Methylthio Imidazole (from thione) A-549 Lung Cancer CellsCytotoxicity (MTT)Sub-micromolar IC₅₀[11]
2-Methylthio Imidazole S. aureus, E. coliAntibacterial MIC125 - 250 µg/mL[16]

Experimental Protocols

To ensure reproducibility and scientific integrity, we provide standardized protocols for the synthesis of a representative compound from each class and for a common biological evaluation.

Protocol 1: Synthesis of 1-Phenyl-2-(methylthio)-1H-imidazole

Causality: This protocol follows the classic two-step synthesis. Imidazole-2-thione is first formed and then S-methylated. Methyl iodide is an excellent electrophile for this transformation, and potassium carbonate is a mild, inexpensive base suitable for deprotonating the thione in a polar aprotic solvent like DMF.

  • Step A: Synthesis of 1-Phenyl-1,3-dihydro-2H-imidazole-2-thione.

    • To a solution of 2-aminoacetophenone (10 mmol) in ethanol (50 mL), add potassium thiocyanate (12 mmol).

    • Heat the mixture to reflux and add concentrated HCl (5 mL) dropwise over 30 minutes.

    • Maintain reflux for 4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour into ice-cold water (200 mL).

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the thione.

  • Step B: S-Methylation.

    • Suspend the thione (5 mmol) and potassium carbonate (7.5 mmol) in dimethylformamide (DMF, 25 mL).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (6 mmol) dropwise.

    • Continue stirring at room temperature for 3-5 hours until TLC indicates complete consumption of the starting material.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 2-methylthio derivative.

    • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Cell Viability Assessment via MTT Assay

Causality: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 5x10^3 cells/well) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compound (Serial dilutions) B->C D 4. Incubate (48h or 72h) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL) D->E F 6. Incubate (4h, allow formazan formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % viability, determine IC50) H->I

Caption: Standardized workflow for determining compound cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., A-549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The 2-amino and 2-methylthio substituents impart distinct and valuable properties to the imidazole scaffold.

  • 2-Amino Imidazoles are ideal for targeting enzymes with well-defined hydrogen bonding requirements, such as kinases and arginase. Their development as antibiofilm agents and antibiotic adjuvants represents a promising strategy to combat antimicrobial resistance.[15] Future work should focus on optimizing their pharmacokinetic properties and exploring their potential in immunotherapy by modulating amino acid metabolic pathways.

  • 2-Methylthio Imidazoles serve as excellent scaffolds for developing cytotoxic and anti-metastatic agents, where increased lipophilicity can aid in cell penetration and targeting of hydrophobic pockets within enzymes like MMPs.[10] The potential for oxidation at the sulfur atom offers a handle for developing prodrugs or compounds with unique metabolic profiles.

The choice between these two substituents is a critical decision in the drug design process. By understanding their fundamental differences in physicochemical properties, synthetic accessibility, and biological interaction patterns, medicinal chemists can more effectively design the next generation of imidazole-based therapeutics.

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Cross-reactivity analysis of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the cross-reactivity profiles of novel chemical entities is fundamental to modern drug development. It informs the therapeutic window, predicts potential off-target toxicities, and elucidates the polypharmacology that may be beneficial for complex diseases. This guide provides a comprehensive framework for the cross-reactivity analysis of a series of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone derivatives, hereafter referred to as the "MTI" series.

As the precise biological target of the MTI scaffold is not broadly published, for the purposes of this guide, we will hypothesize a primary target based on common pharmacophores. The 2-thio-imidazole core is a known hinge-binding motif for several protein kinases. Therefore, we will proceed with the hypothesis that our lead compound, MTI-Lead , is a potent inhibitor of Src family kinases (SFKs) , a group of non-receptor tyrosine kinases crucial in cell proliferation, differentiation, and survival.

This guide will compare MTI-Lead against established kinase inhibitors to benchmark its selectivity and potential off-target liabilities. The experimental workflows described herein are designed to provide a robust, self-validating system for decision-making in a drug discovery program.

Comparative Compounds

To contextualize the cross-reactivity profile of MTI-Lead, we will use the following well-characterized inhibitors as benchmarks:

  • Dasatinib: A potent, multi-kinase inhibitor known to strongly inhibit BCR-Abl and Src family kinases, but with a broad off-target profile. It serves as a benchmark for potent but non-selective inhibition.

  • Saracatinib (AZD0530): A potent and relatively selective Src family kinase inhibitor. It serves as a benchmark for a more optimized and selective compound against the same target family.

  • SB203580: An inhibitor of p38 MAPK, which also contains an imidazole ring. It will help discern if off-targets are specific to the MTI scaffold or are a class effect of imidazole-containing compounds.

Tiered Experimental Workflow for Cross-Reactivity Analysis

A multi-tiered approach is the most efficient method for analyzing cross-reactivity, starting with broad, high-throughput screening and moving to more focused, hypothesis-driven cellular assays.

G cluster_0 Tier 1: Broad Selectivity Profiling cluster_1 Tier 2: Quantitative Affinity & Cellular Engagement cluster_2 Tier 3: Functional & Phenotypic Consequences T1_Scan Large-Scale Kinome Scan (e.g., KINOMEscan @ 1µM) T1_Analysis Identify Off-Targets (e.g., >90% Inhibition) T1_Scan->T1_Analysis Raw Inhibition Data T2_Kd Determine Kd for Hits (Dose-Response Curve) T1_Analysis->T2_Kd Prioritized Hits T2_CETSA Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement in Cells T2_Kd->T2_CETSA Confirmed Off-Targets T3_WB Phospho-Substrate Western Blot T2_CETSA->T3_WB Validated On- & Off-Targets T3_Pheno Phenotypic Assays (e.g., Cell Viability, Migration) T3_WB->T3_Pheno

Caption: Tiered workflow for cross-reactivity analysis.

Tier 1: Broad Kinome Selectivity Profiling

The initial step is to understand the compound's selectivity across a large panel of kinases. Commercial platforms like the DiscoverX KINOMEscan® or Reaction Biology's HotSpot℠ offer binding assays against hundreds of human kinases.

Protocol: KINOMEscan Profiling
  • Compound Preparation: Solubilize MTI-Lead, Dasatinib, Saracatinib, and SB203580 in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: The primary screen is typically performed at a single high concentration (e.g., 1 µM) to maximize the capture of potential off-targets.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is measured by qPCR of the DNA tag. A lower reading indicates stronger binding of the test compound.

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number signifies stronger binding. A common threshold for identifying a significant "hit" is a %Ctrl value of <10 (i.e., >90% inhibition of binding).

Hypothetical Data Summary: Tier 1
CompoundPrimary Target (Src) %Ctrl @ 1µM# of Off-Targets (%Ctrl < 10)Notable Off-Target Families
MTI-Lead 1.512DDR, Ephrin Receptors
Dasatinib 0.158Abl, c-Kit, PDGFR, Tec
Saracatinib 0.88Abl, Ephrin Receptors
SB203580 98.24p38 family, CK1

This initial screen would suggest that MTI-Lead is a potent Src binder, but less selective than Saracatinib and significantly more selective than Dasatinib. The off-targets in the DDR and Ephrin receptor families warrant further investigation.

Tier 2: Quantitative Affinity and Cellular Target Engagement

Hits from the primary screen must be validated to confirm they are not artifacts and to quantify their binding affinity (Kd). Subsequently, it is critical to confirm that this binding occurs within a physiological cellular context.

Protocol: Kd Determination
  • Compound Preparation: Prepare a serial dilution series for each compound (e.g., 11 points, 3-fold dilutions starting from 10 µM).

  • Assay: The KINOMEscan platform is used again, but this time with the full dose-response curve for the primary target and the prioritized off-targets identified in Tier 1.

  • Data Analysis: The dose-response data is fitted to a sigmoidal curve to determine the dissociation constant (Kd), which represents the concentration of the compound required to bind to 50% of the kinase targets.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

  • Cell Culture: Grow a relevant cell line (e.g., HT-29, which expresses high levels of Src) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compounds (e.g., MTI-Lead at 1 µM) or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

  • Cell Lysis & Protein Quantification: Lyse the cells by freeze-thaw cycles. The unbound protein will denature and aggregate upon heating and can be removed by centrifugation. The soluble fraction, containing the stabilized protein-ligand complex, is collected.

  • Western Blotting: Analyze the amount of soluble target protein (e.g., Src) and a control protein (e.g., GAPDH) remaining at each temperature by Western blot. A shift in the melting curve to a higher temperature indicates target engagement.

G cluster_0 CETSA Workflow A 1. Treat Intact Cells (Compound vs. Vehicle) B 2. Apply Heat Gradient A->B C 3. Lyse Cells & Separate Soluble/Aggregated Protein B->C D 4. Quantify Soluble Target (e.g., Western Blot) C->D E 5. Plot Melting Curves D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Hypothetical Data Summary: Tier 2
CompoundSrc Kd (nM)DDR1 Kd (nM)EphA4 Kd (nM)Src CETSA Shift (ΔTm)
MTI-Lead 15250800+4.2 °C
Saracatinib 8>10,0001200+5.1 °C

This quantitative data confirms a high affinity of MTI-Lead for its primary target, Src. While off-target binding to DDR1 and EphA4 is confirmed, it occurs at concentrations >15x higher than for Src, suggesting a reasonable selectivity window. The positive CETSA result provides critical evidence that MTI-Lead engages Src inside a living cell.

Tier 3: Functional Consequences of Target Engagement

Finally, it is essential to determine if the observed off-target binding translates into functional modulation of downstream signaling pathways.

Protocol: Phospho-Substrate Western Blot
  • Cell Treatment: Treat serum-starved cells with a dose-response of each compound for a defined period (e.g., 2 hours).

  • Stimulation: If necessary, stimulate a relevant pathway (e.g., with EGF).

  • Lysis & Western Blot: Lyse the cells and perform a Western blot to probe for the phosphorylation of a direct downstream substrate of the target kinase (e.g., p-Src Tyr416 for autophosphorylation) and a substrate of a key off-target (e.g., p-STAT3, a downstream effector of DDR1).

  • Analysis: Quantify the band intensities to determine the IC50 for the inhibition of each signaling pathway.

Hypothetical Data Summary: Tier 3
Compoundp-Src IC50 (nM)p-STAT3 IC50 (nM)Therapeutic Index (p-STAT3 / p-Src)
MTI-Lead 2565026
Saracatinib 15>10,000>667

The functional data reveal that while MTI-Lead does inhibit STAT3 phosphorylation at higher concentrations (consistent with its DDR1 off-target activity), there is a 26-fold window between the inhibition of its primary target pathway and this off-target pathway. This provides a quantitative measure of the compound's functional selectivity in a cellular context, which is superior to Dasatinib (data not shown) but less ideal than the highly selective Saracatinib.

Conclusion

The cross-reactivity analysis of the this compound derivative, MTI-Lead, demonstrates a potent on-target activity for Src family kinases with a moderate degree of selectivity. The tiered experimental approach allowed for the efficient identification and quantitative validation of off-target activities against the DDR1 and EphA4 kinases. While significantly more selective than broad-spectrum inhibitors like Dasatinib, MTI-Lead does not match the high selectivity of Saracatinib.

The functional assays confirm a workable therapeutic index, but the engagement of DDR1 and Ephrin receptors should be considered during further preclinical development. These off-targets could present potential liabilities or, in some contexts, contribute to beneficial polypharmacology. This structured, data-driven comparison provides the necessary insights to guide the next steps in the optimization of the MTI series.

References

  • KINOMEscan Technology: Eurofins DiscoverX. KINOMEscan® ScanMAX Assay Protocol. [Link]

  • CETSA (Cellular Thermal Shift Assay): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

A Senior Application Scientist's Guide to In Vitro Assay Selection for Imidazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone of modern medicinal chemistry, serving as the foundational structure for a remarkable breadth of therapeutic agents. From the fungicidal action of ketoconazole to the anti-neoplastic potential of dacarbazine and the anti-inflammatory properties of p38 MAP kinase inhibitors, the versatility of the imidazole ring is undeniable.[1][2][3][4] This versatility, however, presents a significant challenge for researchers: selecting the most informative and efficient in vitro assays to accurately characterize a novel imidazole-based compound.

This guide provides an in-depth comparison of key in vitro assays, structured to follow a logical drug discovery cascade. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, ensuring that each step provides a robust, self-validating dataset to guide your research and development efforts. Our focus is on empowering you, the researcher, to design an assay strategy that is not only technically sound but also strategically aligned with the therapeutic goal of your imidazole agent.

I. The Strategic Framework: A Phased Approach to Assay Selection

A successful in vitro evaluation of an imidazole-based compound is not a single experiment but a multi-stage campaign. We can logically group these assays into three key phases: Primary Screening for target identification, Secondary Screening for potency and selectivity, and Functional & Safety Profiling to assess cellular effects and potential liabilities.

G cluster_0 Phase 1: Primary Screening & MoA cluster_1 Phase 2: Secondary Screening & Selectivity cluster_2 Phase 3: Functional & Safety Profiling Primary High-Throughput Screening (HTS) Target-Based Assays (e.g., Enzyme Inhibition) Phenotypic Assays (e.g., Antifungal Growth Inhibition) Secondary Dose-Response & IC50/EC50 Determination Selectivity Panels (e.g., Kinase Panels, P450 Panels) Target Engagement Assays Primary:f1->Secondary:f0 Confirm Hits Primary:f2->Secondary:f0 Confirm Hits Functional Cell-Based Functional Assays (e.g., Signaling, Apoptosis) In Vitro Cytotoxicity Assays ADME Profiling (e.g., Microsomal Stability) Secondary:f1->Functional:f0 Characterize Leads Secondary:f2->Functional:f0 Functional:f1->Functional:f2

Caption: A logical workflow for in vitro evaluation of imidazole agents.

II. Primary Screening & Mechanism of Action (MoA) Identification

The initial goal is to identify active compounds and elucidate their primary mechanism. The choice of assay is fundamentally dictated by the therapeutic hypothesis.

A. Antifungal Agents: Targeting Ergosterol Biosynthesis

A primary mechanism for imidazole antifungals is the inhibition of the cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51), which is critical for ergosterol synthesis in fungi.[5][6][7][8] Disrupting this process alters the fungal cell membrane's permeability, leading to cell death.[5]

This is a direct, target-based biochemical assay to quantify the inhibition of the key enzyme in the ergosterol pathway.

  • Principle: This assay measures the enzymatic activity of recombinant or purified CYP51. The conversion of the substrate, lanosterol (or a labeled analogue), to its demethylated product is monitored.[9] The reduction in product formation in the presence of the test compound indicates inhibition.

  • Causality & Self-Validation: A positive result in this assay provides strong, direct evidence that the compound engages the intended target. The use of a known CYP51 inhibitor (e.g., ketoconazole) as a positive control and a vehicle-only negative control is essential for validating each experimental run. The determination of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) provides a quantitative measure of potency.[10]

  • Experimental Protocol: Recombinant Human CYP51 Inhibition Assay

    • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of the test imidazole, positive control (ketoconazole), and substrate (e.g., [3H]-dihydrolanosterol) in a suitable solvent like DMSO.

    • Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant human CYP51 enzyme, and NADPH reductase.

    • Inhibitor Addition: Add serial dilutions of the test imidazole compound or controls to the wells. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate Reaction: Add the radiolabeled substrate to initiate the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop Reaction & Extract: Terminate the reaction by adding a strong base (e.g., KOH in methanol). Extract the sterols using an organic solvent like hexane.

    • Analysis: Separate the substrate and product using radio-HPLC and quantify the amount of radiolabeled product formed.[9]

    • Data Analysis: Calculate the percent inhibition relative to the vehicle control for each concentration and fit the data to a dose-response curve to determine the IC50 value.

This is a phenotypic assay that measures the overall effect of a compound on fungal growth. It is a crucial complement to the target-based assay.

  • Principle: Fungal cells are exposed to serial dilutions of the imidazole agent in a liquid growth medium. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that prevents visible growth after a specified incubation period.[11][12]

  • Causality & Self-Validation: While a CYP51 assay confirms target binding, the MIC value confirms that this binding translates into a fungistatic or fungicidal effect on whole organisms. This assay validates the compound's ability to penetrate the fungal cell and inhibit its target in a complex biological environment. Standard quality control strains (e.g., Candida albicans ATCC strains) with known MIC values for control drugs (e.g., fluconazole) must be run in parallel to ensure the validity of the results.[12]

B. Anticancer Agents: Diverse Mechanisms of Action

Imidazole-based anticancer agents can act on various targets, including microtubules, protein kinases, and topoisomerases.[1][13][14]

G cluster_0 Upstream Activators (Stress, Cytokines) cluster_1 MAPKKK -> MAPKK -> MAPK cluster_2 Downstream Targets Stress UV, Osmotic Shock, LPS MAPKKK e.g., TAK1, MEKKs Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates on Thr180/Tyr182 ATF2 Transcription Factors (e.g., ATF-2, MEF2) p38->ATF2 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates Imidazole Imidazole-based p38 Inhibitor (e.g., SB203580) Imidazole->p38 inhibits activity

Caption: The p38 MAPK signaling pathway and the inhibitory action of specific imidazole compounds.

Certain imidazole derivatives exert their anticancer effect by disrupting microtubule dynamics, which is critical for cell division.

  • Principle: This cell-free assay measures the assembly of purified tubulin dimers into microtubules. Light scattering or fluorescence is used to monitor the extent of polymerization over time. Inhibitors can either prevent polymerization or cause depolymerization of pre-formed microtubules.[15][16]

  • Causality & Self-Validation: This assay directly confirms a compound's interaction with tubulin.[15][17][18] A positive result, such as a dose-dependent inhibition of tubulin assembly, provides a clear mechanistic rationale for the compound's anti-proliferative effects observed in cell-based assays. Known tubulin stabilizers (e.g., paclitaxel) and destabilizers (e.g., nocodazole) serve as essential positive controls to validate the assay's performance.[16]

  • Experimental Protocol: Light-Scattering Assay

    • Reagent Preparation: Use a commercial kit containing purified bovine tubulin, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[16] Keep all reagents on ice.

    • Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer and serial dilutions of the test imidazole compound or controls.

    • Initiate Reaction: Add the tubulin-GTP solution to each well. Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Data Acquisition: Measure the absorbance (light scatter) at 340 nm every minute for 60-90 minutes.[16]

    • Data Analysis: Plot absorbance versus time. An increase in absorbance indicates polymerization. Calculate parameters such as the maximum velocity (Vmax) of polymerization and the final steady-state polymer mass. Compare the curves of treated samples to the vehicle control to determine the inhibitory effect.

The p38 MAPK pathway is involved in cellular responses to stress and inflammation and is a target for anti-inflammatory and some anticancer drugs.[19][20][21]

  • Principle: This is a non-radioactive, immunoprecipitation-based kinase assay. Activated p38 MAPK is captured from cell lysates using a specific antibody. An in vitro kinase reaction is then performed using a known substrate (e.g., ATF-2). The phosphorylation of the substrate is detected by Western blotting with a phospho-specific antibody.[19]

  • Causality & Self-Validation: This assay specifically measures the catalytic activity of p38 kinase, providing direct evidence of target inhibition.[22] Including a known p38 inhibitor (e.g., SB203580) as a positive control is critical.[19] Comparing the phosphorylation signal in the presence of the test compound to the control allows for the determination of an IC50 value.

III. Secondary Screening: Quantifying Potency and Selectivity

Once a primary mechanism is established, the next steps are to precisely quantify the compound's potency and assess its selectivity.

A. Cytochrome P450 (CYP) Inhibition Panel

The imidazole moiety is a well-known ligand for the heme iron in cytochrome P450 enzymes.[23][24] While this is the basis for the therapeutic action of antifungal azoles against fungal CYP51, it can also lead to undesirable drug-drug interactions by inhibiting human CYP enzymes involved in drug metabolism (e.g., CYP3A4, CYP2C9, CYP2D6).[25][26]

  • Principle: This assay measures the inhibitory effect of a compound on the activity of major human CYP isoforms, typically using human liver microsomes as the enzyme source.[25] Each isoform's activity is monitored by the rate of metabolism of a specific probe substrate, with metabolite formation quantified by LC-MS/MS. A decrease in metabolite formation indicates inhibition.[25]

  • Causality & Self-Validation: This assay is critical for all imidazole-based drug candidates, regardless of their primary target. It provides an early warning of potential drug-drug interaction liabilities.[25] By calculating an IC50 value for each major CYP isoform, a selectivity profile can be established. This self-validating system uses known inhibitors for each isoform as positive controls.

B. Histamine Receptor Binding Assays

Many imidazole compounds are designed to interact with histamine receptors (H1-H4), which are G protein-coupled receptors (GPCRs).

  • Principle: These are competitive binding assays using cell membranes expressing the specific histamine receptor subtype. A radiolabeled ligand with known affinity for the receptor (e.g., [3H]histamine) is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced is measured, allowing for the calculation of the test compound's binding affinity (Ki).[27][28]

  • Causality & Self-Validation: This assay directly quantifies the physical interaction between the compound and its intended receptor target. It is the gold standard for determining receptor affinity. Performing the assay across all four histamine receptor subtypes allows for the determination of selectivity, a crucial parameter for minimizing off-target effects.

IV. Functional & Safety Profiling

The final stage of in vitro testing involves assessing the compound's effect in a whole-cell context and identifying potential safety concerns.

A. Cellular Cytotoxicity Assays

This is a fundamental assay to determine the concentration at which a compound becomes toxic to cells, providing a therapeutic window when compared to its effective concentration.

  • Principle: Various methods exist, but many rely on measuring metabolic activity as a proxy for cell viability. For example, the MTT or MTS assay measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, producing a colored formazan product. The amount of color is proportional to the number of viable cells. Other methods measure membrane integrity (LDH release) or ATP content.[29][30]

  • Causality & Self-Validation: It is crucial to test cytotoxicity in both the target cells (e.g., cancer cell lines, fungal cells) and non-target, healthy human cells (e.g., human fibroblasts, hepatocytes) to determine the selectivity index (SI).[2][31][32] A high SI is desirable, indicating the compound is more toxic to the target than to host cells. A novel approach for antifungals involves co-culturing host cells (e.g., human leukemic cells) with the fungal pathogen to simultaneously assess antifungal efficacy and host cell toxicity.[29]

V. Comparative Summary of In Vitro Assays

Assay Type Primary Question Answered Typical Endpoint Throughput Key Advantage Key Limitation
CYP51/Enzyme Inhibition Does the compound inhibit the primary target?IC50Medium-HighDirect mechanistic evidence; quantitative.Requires purified enzyme; may not reflect cellular activity.
Broth Microdilution (MIC) Does the compound inhibit microbial growth?MIC (µg/mL)HighPhenotypic; reflects cell penetration and efficacy.Does not identify the specific molecular target.
Tubulin Polymerization Does the compound affect microtubule dynamics?Polymerization Rate / VmaxMediumDirect mechanistic evidence for a key cancer target.In vitro conditions may not fully mimic the cellular milieu.
Kinase Assay (e.g., p38) Does the compound inhibit a specific kinase?IC50MediumHighly specific for target kinase; quantitative.Cell permeability and off-target kinase effects need separate evaluation.
Receptor Binding Assay Does the compound bind to the target receptor?KiMediumGold standard for affinity and selectivity determination.Does not distinguish between agonists and antagonists.
CYP450 Inhibition Panel Does the compound inhibit drug-metabolizing enzymes?IC50HighPredicts potential for drug-drug interactions.An essential but non-therapeutic screening step.
Cellular Cytotoxicity At what concentration is the compound toxic to cells?CC50 / IC50HighAssesses therapeutic window and selectivity index.General measure of toxicity; does not reveal the mechanism of cell death.

VI. Conclusion

The selection and sequencing of in vitro assays are critical for the successful development of imidazole-based therapeutic agents. The strategy must be tailored to the specific therapeutic indication. For antifungals, a dual approach of CYP51 inhibition and MIC determination is fundamental. For anticancer agents, the initial assays must be guided by the hypothesized target, such as tubulin or a specific kinase, followed by broad anti-proliferative screening. For all imidazole candidates, early profiling against a panel of human cytochrome P450 enzymes and assessment of cytotoxicity in relevant human cell lines are indispensable steps to de-risk the compound and build a comprehensive profile for its continued development. This guide provides the framework and the causal logic to construct a robust, efficient, and self-validating in vitro testing cascade.

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  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC - NIH. (URL: [Link])

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - MDPI. (URL: [Link])

  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - MDPI. (URL: [Link])

  • Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PubMed. (URL: [Link])

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  • effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed. (URL: [Link])

  • Protein dynamics and imidazole binding in cytochrome P450 enzymes - Portland Press. (URL: [Link])

  • Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. - Frontiers. (URL: [Link])

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo | ACS Omega. (URL: [Link])

  • Mechanisms of action of the antimycotic imidazoles - PubMed. (URL: [Link])

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  • Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC - NIH. (URL: [Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety and handling protocol for 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone, a heterocyclic compound of interest in pharmaceutical research and development. Given that the toxicological properties of many novel research chemicals are not fully characterized, this guide is built upon a conservative risk assessment, drawing parallels from structurally similar molecules to establish a robust framework of safety. Our primary objective is to empower researchers to handle this compound with the highest degree of safety, ensuring both personal protection and the integrity of your research.

Hazard Assessment: A Proactive Approach to an Uncharacterized Compound

  • Imidazole Core: Imidazole and its derivatives are known to have a range of biological activities and can be corrosive or irritants. Similar compounds, such as 2-Methyl-1H-imidazole-4-carbaldehyde, are classified as causing skin burns and being potentially harmful if swallowed.[1] Another related compound, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, is listed as toxic if swallowed and is suspected of damaging fertility.[2]

  • Organosulfur (Methylthio) Group: Compounds containing methylthio groups can present risks including oral toxicity and environmental hazards.[3] They are also often associated with strong, unpleasant odors.

  • Ketone Functional Group: While generally less reactive than aldehydes, ketones can still act as irritants.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE approach is mandatory. The selection of PPE is not merely a checklist but a dynamic response to the specific task being performed. All operations involving this compound must be conducted within a certified chemical fume hood.[4]

Task Gloves Eye/Face Protection Lab Attire Respiratory Protection
Storage & Transport Single pair, NitrileSafety glassesLab coatNot required (in sealed containers)
Weighing (Solid) Double-gloved, Nitrile or Neoprene[5]Chemical splash goggles & full face shieldLong-sleeved, cuffed lab coat[6]Work within a fume hood or ventilated balance enclosure. N95 respirator recommended for fine powders.[6]
Solution Preparation Double-gloved, Nitrile or NeopreneChemical splash goggles & full face shieldChemical-resistant apron over lab coatMandatory use of a certified chemical fume hood.
Reaction & Workup Double-gloved, Nitrile or NeopreneChemical splash goggles & full face shieldChemical-resistant apron over lab coatMandatory use of a certified chemical fume hood.
Spill Cleanup Heavy-duty chemical resistant gloves (e.g., Butyl rubber[7])Chemical splash goggles & full face shieldDisposable chemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges may be required depending on spill size.
PPE Selection & Decision Workflow

The following diagram illustrates the logical flow for selecting appropriate PPE based on the intended laboratory operation.

PPE_Workflow start Begin Task assess_op Assess Operation start->assess_op weighing Weighing Solid assess_op->weighing dissolving Preparing Solution assess_op->dissolving reaction Running Reaction assess_op->reaction storage Moving/Storage assess_op->storage ppe_weigh Minimum PPE: - Fume Hood / Enclosure - Double Gloves - Goggles + Face Shield - Lab Coat weighing->ppe_weigh ppe_solution Minimum PPE: - Fume Hood - Double Gloves - Goggles + Face Shield - Apron + Lab Coat dissolving->ppe_solution ppe_reaction Minimum PPE: - Fume Hood - Double Gloves - Goggles + Face Shield - Apron + Lab Coat reaction->ppe_reaction ppe_storage Minimum PPE: - Single Gloves - Safety Glasses - Lab Coat storage->ppe_storage

Caption: PPE selection workflow based on the specific laboratory task.

Operational Protocols: Ensuring Safe Execution

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.

A. Handling and Weighing the Solid Compound
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is de-cluttered. Prepare all necessary equipment (spatulas, weigh boats, glassware).

  • Don PPE: Put on all required PPE as specified in the table above for "Weighing (Solid)."

  • Transfer: Conduct all transfers of the solid compound within the fume hood. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel.

  • Avoid Dust: Minimize the generation of dust. If the compound is a fine powder, consider using a ventilated balance enclosure or an N95 respirator in addition to the fume hood.[6]

  • Clean-up: Immediately after weighing, carefully clean the spatula and any surfaces within the fume hood with a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of the wipe as solid chemical waste.

  • Storage: Tightly close the primary container and wipe the exterior before returning it to its designated storage location.[4]

B. Emergency Procedures: Spill and Exposure
  • Minor Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Using appropriate spill pads or absorbent material, gently cover the spill.

    • Wipe the area clean, working from the outside in.

    • Place all contaminated materials into a sealed bag or container labeled as "Hazardous Waste."

  • Skin Contact:

    • Immediately proceed to the nearest safety shower or drench hose.

    • Remove any contaminated clothing while rinsing.

    • Flush the affected area with copious amounts of water for at least 15 minutes.[1]

    • Seek immediate medical attention. Show the medical personnel this guide or any available chemical information.

  • Eye Contact:

    • Immediately proceed to the nearest eyewash station.

    • Hold eyelids open and flush with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and regulatory non-compliance. All waste generated from handling this compound must be treated as hazardous waste.[8]

  • Solid Waste: This includes any residual solid compound, contaminated weigh boats, gloves, bench paper, and paper towels.

    • Collect in a dedicated, clearly labeled "Hazardous Solid Waste" container.

    • The container must be durable, have a secure lid, and be kept closed when not in use.[9]

  • Liquid Waste: This includes all reaction mixtures, mother liquors, and solvent rinses containing the compound.

    • Collect in a dedicated, clearly labeled "Hazardous Liquid Waste" container.

    • Ensure the container material is compatible with the solvents used. Do not use metal containers for corrosive waste.[9]

    • List all chemical constituents and their approximate percentages on the waste label.[9]

  • Sharps: Any needles or contaminated glassware must be disposed of in a designated sharps container.

Waste Segregation and Disposal Workflow

Waste_Disposal cluster_waste_type Identify Waste Type cluster_containers Segregate into Designated Containers start Waste Generated solid Solid (e.g., gloves, wipes, excess reagent) start->solid liquid Liquid (e.g., reaction mixture, solvent rinses) start->liquid sharps Sharps (e.g., contaminated glass pipettes) start->sharps solid_container Solid Hazardous Waste (Labeled, Sealed) solid->solid_container liquid_container Liquid Hazardous Waste (Labeled, Sealed, Vented Cap if needed) liquid->liquid_container sharps_container Sharps Container (Puncture-proof) sharps->sharps_container disposal Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Standard workflow for the segregation and disposal of hazardous chemical waste.

Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal procedures and to schedule waste pickup.[10] Do not dispose of any material containing this compound down the drain or in the regular trash.[8]

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Available at: [Link]

  • MicroCare. Is Personal Protective Equipment Required When Working with Solvents? Available at: [Link]

  • Protheragen. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available at: [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available at: [Link]

  • Google Patents. US4167578A - Method for removing sulfur and nitrogen compounds from a gas mixture.
  • ResearchGate. (2014, December). Synthesis of Imidazole Derivatives and Their Biological Activities. Available at: [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Available at: [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Available at: [Link]

  • ResearchGate. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Available at: [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.